Cloperidone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
525-26-8 |
|---|---|
Molecular Formula |
C21H23ClN4O2 |
Molecular Weight |
398.9 g/mol |
IUPAC Name |
3-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C21H23ClN4O2/c22-16-5-3-6-17(15-16)25-13-11-24(12-14-25)9-4-10-26-20(27)18-7-1-2-8-19(18)23-21(26)28/h1-3,5-8,15H,4,9-14H2,(H,23,28) |
InChI Key |
FXZJKVODWNYPKK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCN2C(=O)C3=CC=CC=C3NC2=O)C4=CC(=CC=C4)Cl.Cl |
Other CAS No. |
525-26-8 |
Origin of Product |
United States |
Foundational & Exploratory
The Enigmatic Mechanism of Action of Cloperidone: A Technical Guide
Disclaimer: Information regarding the specific molecular mechanism of action, quantitative receptor binding affinities, and detailed experimental protocols for cloperidone is not extensively available in the public domain. Much of the available literature is limited, and there is frequent confusion with the similarly named antitussive agent, cloperastine. This guide, therefore, presents a hypothesized mechanism of action for this compound based on the pharmacology of related compounds and general principles of neuropharmacology and cough suppression. The experimental protocols and quantitative data provided are representative examples of the methodologies that would be employed to elucidate the precise mechanism of this compound and are not derived from specific studies on this compound.
Introduction
This compound is a centrally acting antitussive agent.[1] Its chemical structure, 3-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-1H-quinazoline-2,4-dione, suggests potential interactions with various receptor systems in the central and peripheral nervous systems.[2] This guide aims to provide researchers, scientists, and drug development professionals with an in-depth technical overview of the putative mechanism of action of this compound, drawing parallels with pharmacologically similar compounds and outlining the experimental approaches required for its definitive characterization.
Hypothesized Core Mechanism of Action
Based on the pharmacology of the structurally related antitussive cloperastine and other centrally acting cough suppressants, this compound's mechanism of action is likely multifactorial, involving modulation of central cough pathways and potential peripheral effects.[3][4] The primary hypothesized mechanisms include:
-
Central Antitussive Effect: this compound is presumed to act on the cough center in the medulla oblongata, increasing the threshold for the cough reflex. The precise molecular targets within this region are yet to be definitively identified for this compound.
-
Sigma-1 Receptor Interaction: Many centrally acting drugs, including some antitussives, interact with sigma-1 receptors. These receptors are intracellular chaperones that modulate a variety of signaling pathways, including calcium signaling and ion channel function. This compound's interaction with sigma-1 receptors could contribute to its antitussive effects.
-
Antihistaminic (H1 Receptor Antagonism) and Anticholinergic (Muscarinic Receptor Antagonism) Activities: Like cloperastine, this compound may possess antagonist activity at histamine H1 and muscarinic receptors.[4] These actions would contribute to its overall therapeutic effect by reducing bronchoconstriction and mucus secretion, which can act as peripheral stimuli for cough.
Putative Signaling Pathways
The following diagrams illustrate the potential signaling pathways involved in this compound's mechanism of action.
References
Cloperidone synthesis pathway
An In-depth Technical Guide to the Synthesis of Cloperidone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, chemically known as 3-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-2,4-(1H,3H)-quinazolinedione, is a quinazolinedione derivative first reported in 1965. This document provides a comprehensive overview of its synthesis, detailing the necessary precursors, reaction steps, and relevant chemical data. The synthesis is primarily based on the alkylation of 2,4(1H,3H)-quinazolinedione with a substituted piperazine side chain. This guide consolidates information from foundational literature to provide a practical resource for the laboratory synthesis of this compound.
Introduction
This compound is a compound of interest due to its unique chemical structure, incorporating both a quinazolinedione core and a substituted piperazine moiety. The synthesis of such molecules is a key area of study in medicinal chemistry. This guide will focus on the practical aspects of this compound synthesis, providing a logical workflow and detailed experimental guidance.
Core Synthesis Pathway
The most direct synthesis of this compound involves a two-step process:
-
Preparation of the Quinazolinedione Core: Synthesis of 2,4(1H,3H)-quinazolinedione.
-
Synthesis of the Piperazine Side Chain: Preparation of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine.
-
Final Condensation Step: Alkylation of the quinazolinedione core with the piperazine side chain to yield this compound.
This pathway is illustrated in the following diagram:
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Synthesis of 2,4(1H,3H)-quinazolinedione
The synthesis of the quinazolinedione core can be achieved through the reaction of anthranilic acid with urea.
Materials:
-
Anthranilic acid
-
Urea
Procedure:
-
A mixture of anthranilic acid and urea (in a 1:2 molar ratio) is heated at 150-160 °C for 1 hour.
-
The temperature is then raised to 180 °C and maintained for 30 minutes.
-
The reaction mixture is cooled and treated with a 10% sodium hydroxide solution to dissolve the product.
-
The solution is filtered, and the filtrate is acidified with hydrochloric acid to precipitate the 2,4(1H,3H)-quinazolinedione.
-
The product is collected by filtration, washed with water, and dried.
Synthesis of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine
This intermediate is synthesized by the alkylation of 1-(3-chlorophenyl)piperazine with 1-bromo-3-chloropropane.
Materials:
-
1-(3-chlorophenyl)piperazine
-
1-Bromo-3-chloropropane
-
Sodium hydroxide
-
Acetone
-
Water
Procedure:
-
A solution of sodium hydroxide in water and acetone is prepared.
-
1-(3-chlorophenyl)piperazine and 1-bromo-3-chloropropane are added to the solution.
-
The mixture is stirred at room temperature for several hours.
-
The organic layer is separated, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification can be achieved by conversion to the hydrochloride salt and recrystallization.
Synthesis of this compound
The final step is the N-alkylation of 2,4(1H,3H)-quinazolinedione with the prepared piperazine derivative.
Materials:
-
2,4(1H,3H)-quinazolinedione
-
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine
-
Sodium hydride (NaH)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of 2,4(1H,3H)-quinazolinedione in anhydrous DMF, sodium hydride is added portion-wise at 0 °C under an inert atmosphere.
-
The mixture is stirred for 30 minutes to allow for the formation of the sodium salt.
-
A solution of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine in DMF is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched by the addition of water, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound and its intermediates.
| Step | Product | Starting Materials | Molar Ratio | Solvent | Catalyst/Base | Reaction Time (approx.) | Yield (%) | Melting Point (°C) |
| 1 | 2,4(1H,3H)-quinazolinedione | Anthranilic Acid, Urea | 1 : 2 | None (Fusion) | - | 1.5 h | ~80 | >300 |
| 2 | 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine | 1-(3-Chlorophenyl)piperazine, 1-Bromo-3-chloropropane | 1 : 1 | Acetone/Water | NaOH | 18 h | ~85-90 | 198-200 (HCl salt) |
| 3 | This compound | 2,4(1H,3H)-quinazolinedione, 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine | 1 : 1.1 | DMF | NaH | 12-18 h | ~60-70 | 178-180 |
Logical Relationships in Synthesis
The synthesis of this compound relies on a series of well-established organic reactions. The logical flow of the synthesis is depicted below.
Caption: Logical flow from starting materials to this compound.
Conclusion
The synthesis of this compound is a multi-step process that can be reliably executed in a laboratory setting by following the protocols outlined in this guide. The key steps involve the formation of the quinazolinedione nucleus and the substituted piperazine side chain, followed by their condensation. Careful control of reaction conditions and appropriate purification techniques are essential for obtaining a high yield and purity of the final product. This technical guide serves as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.
Cloperidone Structure-Activity Relationship: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cloperidone, a quinazolinedione derivative, is an experimental compound first synthesized and reported in 1965 for its sedative and antihypertensive properties.[1] As an investigational drug that has not reached clinical use, publicly available data on its structure-activity relationship (SAR) is limited. This guide provides a comprehensive overview of the known information regarding this compound, supplemented with established SAR principles for its core chemical moieties: the quinazolinone and phenylpiperazine scaffolds. This document aims to serve as a foundational resource for researchers interested in the further exploration of this compound and its analogs.
Chemical Structure
This compound is chemically identified as 3-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-1H-quinazoline-2,4-dione. Its structure is characterized by a central quinazoline-2,4-dione core linked via a propyl chain to a 4-(3-chlorophenyl)piperazine moiety.
Chemical Formula: C₂₁H₂₃ClN₄O₂ Molecular Weight: 398.89 g/mol [1] IUPAC Name: 3-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-1H-quinazoline-2,4-dione
Structure-Activity Relationship (SAR)
The Quinazolinone Core
The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, known to be a component of compounds with a wide array of pharmacological activities, including sedative-hypnotic, antihypertensive, and antipsychotic effects.[2][3][4]
-
Substitution at Position 3: The nature of the substituent at the N-3 position of the quinazolinone ring is a critical determinant of activity. In this compound, this position is occupied by the propyl-phenylpiperazine side chain, which is crucial for its interaction with target receptors. Variations in the length and composition of this linker can significantly impact potency and selectivity.
-
Substitution on the Benzene Ring: Modifications to the benzene ring of the quinazolinone core can influence pharmacokinetic properties and receptor affinity. The introduction of electron-donating or electron-withdrawing groups can modulate the electronic environment of the heterocyclic system, affecting its binding characteristics.
The Phenylpiperazine Moiety
The phenylpiperazine group is a common feature in many centrally acting drugs, particularly antipsychotics and anxiolytics. This moiety is known to interact with various G-protein coupled receptors (GPCRs), most notably dopamine (D₂) and serotonin (5-HT) receptor subtypes.[5][6]
-
Substitution on the Phenyl Ring: The position and nature of the substituent on the phenyl ring are critical for receptor affinity and selectivity. In this compound, the chlorine atom at the meta-position (C-3) of the phenyl ring is a key feature. For many phenylpiperazine-containing antipsychotics, halogen substitution at this position is associated with significant affinity for D₂ and 5-HT₂ₐ receptors.
-
The Piperazine Linker: The piperazine ring acts as a constrained linker, providing a specific spatial orientation for the phenyl ring relative to the rest of the molecule. The basic nitrogen atom of the piperazine is typically protonated at physiological pH, allowing for ionic interactions with acidic residues in the binding pockets of target receptors.
Inferred SAR for this compound
Based on the general principles outlined above, the following SAR can be inferred for this compound:
-
The quinazoline-2,4-dione likely contributes to the overall sedative and potentially antihypertensive effects, possibly through interactions with receptors involved in CNS depression and blood pressure regulation.
-
The propyl linker provides the optimal spacing and flexibility for the phenylpiperazine moiety to engage with its target receptors.
-
The 3-chlorophenylpiperazine moiety is the primary pharmacophore responsible for the hypothesized antipsychotic-like activity, likely through antagonism of D₂ and 5-HT₂ₐ receptors. The meta-chloro substituent is expected to enhance the affinity for these receptors.
Quantitative Data Summary
Specific quantitative binding affinity data (e.g., Kᵢ values) for this compound at various neurotransmitter receptors are not available in the peer-reviewed literature. The following table is a template illustrating the type of data that would be essential for a comprehensive SAR analysis. For context, typical affinity ranges for related antipsychotic compounds are provided.
| Receptor Subtype | Radioligand | Kᵢ (nM) of this compound | Typical Kᵢ Range for Phenylpiperazine Antipsychotics (nM)[7][8] |
| Dopamine D₂ | [³H]-Spiperone | Data Not Available | 0.1 - 50 |
| Serotonin 5-HT₂ₐ | [³H]-Ketanserin | Data Not Available | 0.5 - 20 |
| Serotonin 5-HT₁ₐ | [³H]-8-OH-DPAT | Data Not Available | 1 - 100 |
| Adrenergic α₁ | [³H]-Prazosin | Data Not Available | 1 - 50 |
| Histamine H₁ | [³H]-Pyrilamine | Data Not Available | 1 - 20 |
Mechanism of Action & Signaling Pathways
The precise mechanism of action for this compound has not been elucidated. However, based on its structural similarity to other phenylpiperazine-containing antipsychotic agents, it is hypothesized to act as an antagonist at dopamine D₂ and serotonin 5-HT₂ₐ receptors. The antagonism of D₂ receptors in the mesolimbic pathway is a hallmark of antipsychotic efficacy, while 5-HT₂ₐ antagonism is thought to mitigate extrapyramidal side effects and potentially contribute to efficacy against negative symptoms of psychosis.
Below is a representative diagram of a plausible signaling pathway affected by this compound, assuming D₂ receptor antagonism.
Caption: Hypothesized Dopamine D₂ Receptor Antagonism by this compound.
Experimental Protocols
Specific experimental protocols for this compound are not published. The following are detailed, generalized methodologies that would be appropriate for assessing the key pharmacological activities of this compound and its analogs.
Radioligand Binding Assay
This in vitro assay is used to determine the binding affinity of a compound for a specific receptor.
Objective: To determine the inhibitory constant (Kᵢ) of this compound for dopamine D₂ and serotonin 5-HT₂ₐ receptors.
Materials:
-
Cell membranes expressing human recombinant D₂ or 5-HT₂ₐ receptors.
-
Radioligand (e.g., [³H]-Spiperone for D₂, [³H]-Ketanserin for 5-HT₂ₐ).
-
Test compound (this compound) at various concentrations.
-
Non-specific binding control (e.g., a high concentration of a known antagonist like haloperidol or ketanserin).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
96-well filter plates and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the cell membranes, radioligand, and either buffer (for total binding), non-specific control, or a concentration of this compound.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value (concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
In Vivo Sedative Activity Assessment (Locomotor Activity)
This in vivo assay evaluates the central nervous system depressant effects of a compound.
Objective: To assess the sedative effect of this compound in rodents.
Animals: Male Swiss albino mice (20-25 g).
Apparatus: Open field apparatus equipped with infrared beams to automatically record locomotor activity.
Procedure:
-
Acclimatize the mice to the experimental room for at least 60 minutes before testing.
-
Divide the animals into groups (e.g., vehicle control, positive control [e.g., diazepam], and different doses of this compound).
-
Administer the vehicle, standard drug, or this compound via an appropriate route (e.g., intraperitoneal injection).
-
After a predetermined time (e.g., 30 minutes), place each mouse individually into the center of the open field apparatus.
-
Record the total locomotor activity (e.g., number of beam breaks) for a set period (e.g., 10 minutes).
-
Compare the locomotor activity of the this compound-treated groups to the vehicle control group. A significant decrease in activity indicates a sedative effect.
In Vivo Hypotensive Activity Assessment
This in vivo assay measures the effect of a compound on blood pressure.
Objective: To determine the hypotensive effect of this compound in anesthetized rats.
Animals: Male Sprague-Dawley rats (250-300 g).
Procedure:
-
Anesthetize the rats (e.g., with urethane).
-
Cannulate the carotid artery for direct blood pressure measurement and the jugular vein for drug administration.
-
Allow the animal to stabilize and record baseline mean arterial pressure (MAP).
-
Administer the vehicle or different doses of this compound intravenously.
-
Continuously record the MAP for a specified period after each administration.
-
Calculate the change in MAP from baseline for each dose. A dose-dependent decrease in MAP indicates a hypotensive effect.
Experimental Workflow Diagram
Caption: A Representative Drug Discovery Workflow for this compound Analogs.
Conclusion
This compound represents an early-stage experimental compound with potential sedative, antihypertensive, and, by structural inference, antipsychotic-like properties. While specific structure-activity relationship data for this compound itself is scarce, a thorough understanding of the SAR of its quinazolinone and phenylpiperazine components provides a strong foundation for predicting its pharmacological behavior and for guiding the design of novel analogs. The lack of quantitative binding data and detailed in vivo pharmacology highlights a significant knowledge gap. Future research, should it be undertaken, would require a systematic synthesis and evaluation of this compound analogs to elucidate the precise structural requirements for its biological activities. Such studies would be invaluable in determining the therapeutic potential of this chemical scaffold.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A literature review on pharmacological aspects, docking studies, and synthetic approaches of quinazoline and quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An overview of quinazolines: Pharmacological significance and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Searching for multi-target antipsychotics: Discovery of orally active heterocyclic N-phenylpiperazine ligands of D2-like and 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and pharmacological evaluation of new N-phenylpiperazine derivatives designed as homologues of the antipsychotic lead compound LASSBio-579 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
Cloperidone: A Technical Overview of an Experimental Sedative-Hypotensive Agent
Discovered in the mid-1960s, Cloperidone is a quinazolinedione derivative that emerged from early pharmaceutical research into centrally acting sedative and antihypertensive compounds. Although it demonstrated notable pharmacological activity in preclinical studies, it was never commercialized and remains an experimental drug. This technical guide provides a comprehensive history and overview of this compound, compiling all available data for researchers, scientists, and drug development professionals.
Discovery and History
This compound was first synthesized and reported in 1965 by a team of researchers at Miles Laboratories. The discovery was part of a broader investigation into the pharmacological properties of 3-substituted 2,4(1H,3H)-quinazolinediones. The initial findings identified this compound as a compound with both sedative and hypotensive effects, which were characterized in various animal models. Despite these initial promising results, there is no publicly available evidence to suggest that this compound progressed to formal clinical trials or was submitted for regulatory approval. Its development appears to have been discontinued, and it has since remained a subject of academic and research interest primarily within the context of medicinal chemistry.
Chemical and Physical Properties
This compound is chemically designated as 3-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-1H-quinazoline-2,4-dione. Its properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₁H₂₃ClN₄O₂ |
| Molecular Weight | 398.9 g/mol |
| IUPAC Name | 3-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-1H-quinazoline-2,4-dione |
| CAS Number | 4052-13-5 |
| Appearance | Solid (predicted) |
| Melting Point | Not available |
| Solubility | Not available |
Synthesis
General Experimental Protocol for Synthesis of 3-Substituted 2,4(1H,3H)-quinazolinediones
The synthesis of the quinazolinedione core generally involves the cyclization of an anthranilic acid derivative. To achieve the 3-substitution, a common method is the reaction of isatoic anhydride with a primary amine. For this compound, this would involve the reaction of isatoic anhydride with 3-(4-(3-chlorophenyl)piperazin-1-yl)propan-1-amine.
-
Step 1: Synthesis of the side chain amine. The requisite side chain, 3-(4-(3-chlorophenyl)piperazin-1-yl)propan-1-amine, would first be synthesized. This is typically achieved through the alkylation of 1-(3-chlorophenyl)piperazine with a suitable three-carbon synthon containing a protected amine or a precursor functional group that can be converted to an amine.
-
Step 2: Condensation with isatoic anhydride. The synthesized primary amine is then reacted with isatoic anhydride in a suitable solvent, such as ethanol or dimethylformamide. This reaction proceeds with the opening of the anhydride ring followed by cyclization to form the quinazolinedione ring system, with the side chain attached at the N-3 position.
-
Step 3: Purification. The final product, this compound, would be purified using standard techniques such as recrystallization or column chromatography to yield the pure compound.
General synthetic scheme for this compound.
Pharmacological Profile
The primary pharmacological activities reported for this compound are its sedative and hypotensive effects. These were identified through preclinical animal studies.
Sedative Effects
This compound was observed to have a depressant effect on the central nervous system (CNS) in various animal models. This was likely assessed through behavioral studies, such as observing changes in locomotor activity and potentiation of sleep induced by other agents like barbiturates.
Hypotensive Effects
The compound was also shown to lower blood pressure in animal models. This effect is characteristic of many quinazoline and quinazolinedione derivatives, which can act both centrally and peripherally to induce vasodilation and reduce cardiac output.
Mechanism of Action
The precise mechanism of action for this compound has not been fully elucidated in the available literature. However, based on the known pharmacology of related quinazolinone compounds, its sedative effects may be mediated through interaction with GABAa receptors in the central nervous system. The hypotensive effects could be due to a variety of mechanisms, including alpha-adrenergic receptor blockade or direct effects on vascular smooth muscle.
Preclinical Studies and Data
Detailed quantitative data from the original preclinical studies, such as ED₅₀ (median effective dose) for its sedative and hypotensive effects, and LD₅₀ (median lethal dose) for toxicity, are not available in publicly accessible literature. The initial reports from 1965 indicated activity in dogs, cats, and mice.
Experimental Protocols
Without access to the original publication, the specific experimental protocols for the pharmacological testing of this compound cannot be detailed. However, standard methodologies for assessing sedative and hypotensive activity in the 1960s would have likely included the following:
-
Sedative Activity:
-
Spontaneous Motor Activity: Mice would be placed in an activity cage, and their movements would be recorded over a set period after administration of this compound or a vehicle control. A reduction in movement would indicate a sedative effect.
-
Hexobarbital Sleeping Time: Mice would be administered a sub-hypnotic or hypnotic dose of hexobarbital, and the time to onset and duration of sleep (loss of righting reflex) would be measured. Potentiation of sleep by this compound would indicate a sedative effect.
-
-
Hypotensive Activity:
-
Anesthetized Animal Model: Typically, dogs or cats would be anesthetized, and a catheter would be inserted into a major artery (e.g., carotid or femoral artery) to continuously monitor blood pressure. This compound would be administered intravenously or orally, and changes in blood pressure and heart rate would be recorded.
-
A generalized workflow for preclinical drug evaluation in the 1960s.
Regulatory and Clinical Status
There is no information in the public domain to suggest that this compound was ever evaluated in human clinical trials. It has not been approved for medical use by the U.S. Food and Drug Administration (FDA) or any other major regulatory agency. Its history is confined to its initial discovery and preclinical characterization.
Conclusion
This compound is a notable example of a compound from the era of early modern medicinal chemistry that showed initial promise but did not advance to clinical use. As a quinazolinedione derivative with sedative and hypotensive properties, it represents a class of compounds that has been historically significant in the development of CNS and cardiovascular drugs. While a lack of detailed, publicly available data limits a full quantitative assessment of its pharmacological profile, its discovery and initial characterization are a valuable part of the historical record of pharmaceutical research. Further investigation into this compound would require access to the original research data from Miles Laboratories or new, independent pharmacological studies.
An In-depth Technical Guide to Cloperidone
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available, in-depth technical information specifically detailing the mechanism of action, signaling pathways, and experimental protocols for cloperidone is limited. The following guide provides the definitive identification of this compound and presents its likely pharmacological context based on its classification as a sedative-hypnotic agent. The experimental protocols and signaling pathways described are representative of this drug class and may not have been specifically validated for this compound.
Chemical Identity of this compound
This compound is a quinazolinedione derivative. Its unique chemical structure is defined by the following identifiers:
| Identifier | Value |
| IUPAC Name | 3-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-1H-quinazoline-2,4-dione |
| CAS Number | 4052-13-5 |
| Molecular Formula | C21H23ClN4O2 |
| Molecular Weight | 398.9 g/mol |
Postulated Mechanism of Action: Sedative-Hypnotics
As a sedative-hypnotic, this compound is presumed to exert its effects by modulating neurotransmission in the central nervous system (CNS). The primary target for many drugs in this class is the γ-aminobutyric acid (GABA) system, the main inhibitory neurotransmitter network in the brain.[1]
The prevailing mechanism involves the enhancement of GABAergic inhibition.[2] Sedative-hypnotics are thought to bind to the GABA-A receptor, a ligand-gated ion channel.[2] This binding potentiates the effect of GABA, leading to an increased influx of chloride ions into the neuron.[1] The resulting hyperpolarization of the neuronal membrane makes it less likely to fire, leading to a generalized depression of CNS activity, which manifests as sedation and hypnosis.[1]
Key Experimental Protocols
The preclinical evaluation of a potential sedative-hypnotic agent like this compound would involve a battery of standardized tests to characterize its activity and safety profile.
3.1. In Vivo Screening for Sedative and Hypnotic Activity
A common initial in vivo assessment for sedative-hypnotic effects is the potentiation of sleeping time induced by a short-acting barbiturate, such as hexobarbital.
Experimental Protocol: Hexobarbital-Induced Sleeping Time
-
Objective: To determine if the test compound (this compound) enhances the hypnotic effect of hexobarbital.
-
Animal Model: Male Swiss albino mice (20-25g).
-
Procedure:
-
Animals are divided into control and test groups (n=6-10 per group).
-
The test group receives the compound of interest (e.g., this compound) at various doses via oral gavage or intraperitoneal injection. The control group receives the vehicle.
-
After a set pretreatment time (e.g., 30-60 minutes), all animals are administered a sub-hypnotic or hypnotic dose of hexobarbital sodium (e.g., 75 mg/kg, i.p.).
-
The time from the loss of the righting reflex (the ability of the mouse to right itself when placed on its back) to its recovery is recorded as the sleeping time.
-
-
Endpoint: A statistically significant increase in the duration of hexobarbital-induced sleep in the test group compared to the control group indicates a sedative-hypnotic effect.
3.2. In Vitro Receptor Binding Assays
To elucidate the molecular target, competitive binding assays are employed.
Experimental Protocol: GABA-A Receptor Binding Assay
-
Objective: To determine the affinity of the test compound for the GABA-A receptor.
-
Preparation: Crude synaptic membrane preparations from rat whole brain or specific brain regions (e.g., cortex, cerebellum).
-
Procedure:
-
Aliquots of the membrane preparation are incubated with a radiolabeled ligand known to bind to the GABA-A receptor (e.g., [³H]muscimol or [³H]flunitrazepam).
-
Increasing concentrations of the unlabeled test compound (this compound) are added to the incubation mixture to compete with the radioligand for binding sites.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand (e.g., GABA or diazepam).
-
After incubation, the membranes are rapidly filtered and washed to separate bound from free radioligand.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
-
Endpoint: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated. A lower IC₅₀ value indicates a higher binding affinity for the GABA-A receptor.
Visualizing Workflows and Pathways
4.1. Experimental Workflow for Sedative-Hypnotic Screening
The following diagram illustrates a typical preclinical screening cascade for identifying and characterizing novel sedative-hypnotic compounds.
4.2. Signaling Pathway for GABA-A Receptor Modulators
This diagram depicts the general signaling pathway initiated by the binding of a sedative-hypnotic drug to the GABA-A receptor.
References
pharmacology and toxicology of Cloperidone
An In-depth Technical Guide on the Pharmacology and Toxicology of Cloperidone
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is an experimental quinazolinedione derivative, first described in 1965, with noted sedative, antihypertensive, and antipsychotic properties.[1][2] It is not an approved drug and remains a compound for research purposes.[1] This guide synthesizes the available technical data on its pharmacology and toxicology, focusing on its mechanism of action, pharmacokinetics, and what is known of its safety profile. Due to its experimental nature, publicly available data, particularly in toxicology, is limited.
Pharmacology
Mechanism of Action
This compound's primary pharmacological activities are centered on the central nervous system. Its proposed mechanism of action involves the antagonism of dopamine D2 receptors, a common characteristic of many antipsychotic medications.[2] Additionally, it is suggested to interact with serotonin neurotransmitter systems, though the specifics of this interaction are not well-elucidated.[2] The initial discovery of this compound highlighted its sedative and antihypertensive effects in various animal models.[1]
Pharmacodynamics
This compound demonstrates significant interaction with cytochrome P450 (CYP) enzymes, which has implications for its therapeutic action and potential drug-drug interactions. It has been identified as a strong inhibitor of CYP2C9.[3][4]
Pharmacokinetics
Metabolism
This compound is metabolized by the cytochrome P450 system. In vitro studies have identified specific enzymes involved in its biotransformation:
-
CYP2D6 and CYP3A4: These enzymes are implicated in the metabolism of this compound, suggesting a potential for metabolic drug-drug interactions.[2]
-
CYP3A4: Specifically, this enzyme is responsible for the dealkylation of this compound to form its metabolite, meta-Chlorophenylpiperazine (mCPP).[5]
-
CYP2C9: this compound is not only a strong inhibitor of this enzyme but is also metabolized by it, leading to the production of several metabolites.[3][4]
The metabolic pathway of this compound is complex and central to its pharmacological profile.
Quantitative Pharmacokinetic Data
The available quantitative data for this compound is sparse. The primary data point relates to its inhibitory effect on a key metabolic enzyme.
| Parameter | Value | Reference |
| IC50 for CYP2C9 Inhibition | <18 μM | [3][4] |
| Molecular Weight | 398.89 g/mol (average) | [6] |
| Monoisotopic Molecular Weight | 398.15 Da | [7] |
| Molecular Formula | C21H23ClN4O2 | [6] |
Toxicology
A standard preclinical toxicology evaluation for a compound like this compound would typically include:
-
Acute Toxicity: Studies to determine the effects of single high doses, including the determination of an LD50.
-
Subchronic and Chronic Toxicity: Longer-term studies (e.g., 28-day, 90-day) in at least two species (one rodent, one non-rodent) to identify target organs of toxicity.
-
Genotoxicity: A battery of tests to assess the potential for mutagenicity and clastogenicity.
-
Safety Pharmacology: Studies to evaluate the effects on vital functions, such as the cardiovascular, respiratory, and central nervous systems.
-
Reproductive and Developmental Toxicology: Studies to assess the potential effects on fertility and fetal development.
-
Carcinogenicity: Long-term studies in rodents to evaluate the carcinogenic potential.
Without access to proprietary industry data, a thorough toxicological profile of this compound cannot be constructed.
Experimental Protocols
Details of the experimental methodologies used in the cited studies for this compound are summarized below.
In Vitro CYP450 Inhibition and Metabolism Assays
-
Objective: To determine the inhibitory effect of this compound on CYP2C9 and identify metabolites produced by this enzyme.[3][4][9]
-
Methodology:
-
Cell-based Assay: HepG2 cells expressing human CYP2C9 were treated with a range of concentrations of this compound for 24 hours. The enzymatic activity was then measured and compared to a control to determine the dose-dependent inhibition.[4][9]
-
Recombinant Enzyme Assay: Recombinant CYP2C9 supersomes were used for metabolism assays to identify the specific metabolites of this compound produced by this enzyme.[3][4]
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Buy this compound hydrochloride | 525-26-8 [smolecule.com]
- 3. Machine learning-driven identification of drugs inhibiting cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. meta-Chlorophenylpiperazine - Wikipedia [en.wikipedia.org]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. targetmol.com [targetmol.com]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Molecular Targets of Cloperidone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation: Receptor Binding Affinities
A complete understanding of a drug's pharmacological profile requires quantitative data on its binding affinity for various receptors. This is typically expressed as the inhibition constant (Kᵢ), which represents the concentration of a drug required to occupy 50% of the receptors in a radioligand binding assay. While specific Kᵢ values for Cloperidone are not available from the conducted searches, the following table presents typical binding affinities for comparator antipsychotic drugs at key receptors, providing a contextual framework for where this compound's affinities might lie.
| Receptor Subtype | Comparator Drug | Kᵢ (nM) |
| Dopamine D₂ | Haloperidol | 1.5 |
| Clozapine | 126 | |
| Risperidone | 3.1 | |
| Serotonin 5-HT₂A | Ketanserin | 1.3 |
| Clozapine | 12 | |
| Risperidone | 0.2 | |
| Sigma-1 (σ₁) | Haloperidol | 3.3 |
| (+)-Pentazocine | 3.1 |
Note: The Kᵢ values presented are approximate and can vary depending on the experimental conditions.
Molecular Targets and Signaling Pathways
This compound's pharmacological profile suggests interactions with several key receptor systems implicated in the pathophysiology of psychosis.
Dopamine D₂ Receptors
Antagonism of the dopamine D₂ receptor is a cornerstone of antipsychotic drug action. D₂ receptors are G protein-coupled receptors (GPCRs) that couple to Gαi/o proteins.
-
Signaling Pathway: Upon activation by dopamine, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The βγ subunit can also modulate the activity of other effectors, such as inwardly rectifying potassium channels. Antagonists like this compound are expected to block this signaling cascade.
Cloperidone: A Technical Guide to Receptor Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cloperidone is a psychoactive compound with a complex pharmacological profile that has garnered interest within the scientific community. Understanding its interaction with various central nervous system (CNS) receptors is crucial for elucidating its mechanism of action, potential therapeutic applications, and off-target effects. This technical guide provides a comprehensive overview of the binding affinity and kinetics of this compound, with a focus on its interactions with key CNS receptors. The information herein is intended to serve as a foundational resource for researchers engaged in neuropsychopharmacology and drug development.
Data Presentation: Receptor Binding Profile of this compound
A comprehensive understanding of a compound's receptor binding profile is essential for predicting its pharmacological effects. The affinity of a ligand for a receptor is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The following tables are structured to present the binding affinity of this compound for a range of CNS receptors.
Table 1: Binding Affinity (Ki) of this compound at Key CNS Receptors
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| Sigma-1 (σ1) | [--INVALID-LINK---Pentazocine] | Guinea Pig Brain | Data not available | |
| Dopamine D2 | [[3H]Spiperone] | Rat Striatum | Data not available | |
| Dopamine D3 | [[3H]Spiperone] | CHO cells | Data not available | |
| Serotonin 5-HT2A | [[3H]Ketanserin] | Human Cortex | Data not available | |
| Adrenergic α1 | [[3H]Prazosin] | Rat Cortex | Data not available | |
| Histamine H1 | [[3H]Pyrilamine] | HeLa cells | Data not available |
Table 2: Binding Kinetics of this compound at the Sigma-1 Receptor
| Parameter | Symbol | Value | Units |
| Association Rate Constant | k_on_ | Data not available | M⁻¹ min⁻¹ |
| Dissociation Rate Constant | k_off_ | Data not available | min⁻¹ |
| Dissociation Constant | K_d_ | Data not available | nM |
Experimental Protocols
The determination of binding affinity and kinetics relies on robust and well-validated experimental procedures. The following sections detail the standard protocols for radioligand binding assays.
Competitive Radioligand Binding Assay (for Ki Determination)
This assay determines the affinity of a test compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.
-
Membrane Preparation:
-
Tissues (e.g., rat striatum, guinea pig brain) or cells expressing the target receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4)[1].
-
The homogenate is centrifuged to pellet the membranes containing the receptors[1].
-
The membrane pellet is washed and resuspended in an appropriate assay buffer[1]. Protein concentration is determined using a standard method like the BCA assay[1].
-
-
Assay Procedure:
-
In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a specific radioligand (e.g., [3H]Spiperone for D2 receptors) and varying concentrations of the unlabeled test compound (this compound)[2][3].
-
The incubation is carried out at a specific temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes)[1].
-
Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.
-
-
Separation of Bound and Free Ligand:
-
Data Analysis:
-
The radioactivity retained on the filters is quantified using a scintillation counter[1].
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis[1].
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant[1].
-
Kinetic Radioligand Binding Assays (for k_on_ and k_off_ Determination)
These assays measure the rate at which a radioligand associates with and dissociates from a receptor.
-
Association Kinetics (k_on_):
-
Membrane preparations are incubated with a single concentration of the radiolabeled ligand for varying periods[3].
-
At each time point, the amount of specific binding is measured by filtration[1].
-
The observed association rate constant (k_obs_) is determined by fitting the data to a one-phase association equation.
-
The association rate constant (k_on_) is calculated from the equation: k_on_ = (k_obs_ - k_off_)/[L].
-
-
Dissociation Kinetics (k_off_):
-
Membranes are first incubated with the radioligand until equilibrium is reached[1].
-
Dissociation is initiated by adding a high concentration of an unlabeled ligand to prevent re-association of the radioligand[3].
-
The amount of radioligand remaining bound is measured at various time points[3].
-
The dissociation rate constant (k_off_) is determined by fitting the data to a one-phase exponential decay curve.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the pharmacology of this compound and the experimental methods used for its characterization.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Simplified Sigma-1 receptor signaling pathway.
Caption: Antagonism of the Dopamine D2 receptor signaling pathway.
Conclusion
The comprehensive characterization of this compound's binding affinity and kinetics across a range of CNS receptors is a critical step in understanding its pharmacological profile. While specific quantitative data for this compound remains to be fully elucidated in publicly accessible literature, the methodologies and frameworks presented in this guide provide a robust foundation for such investigations. The detailed experimental protocols for radioligand binding assays, coupled with the structured format for data presentation, offer a clear pathway for researchers to determine and report on the binding characteristics of this compound and other novel compounds. The provided visualizations of experimental workflows and signaling pathways serve to contextualize the importance of these binding parameters in the broader scope of cellular function and drug action. Future research focused on generating the specific binding data for this compound will be invaluable for the drug development community, enabling a more precise understanding of its therapeutic potential and safety profile.
References
Methodological & Application
Application Notes and Protocols for Cloperastine in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cloperastine, a drug traditionally used as an antitussive, has emerged as a compound of interest in oncological research due to its demonstrated anti-proliferative effects in cancer cells.[1][2][3] This document provides detailed experimental protocols for the use of cloperastine (herein referred to as the compound, as the originally requested "Cloperidone" is likely a misspelling) in a cell culture setting. The provided methodologies are based on established laboratory techniques and findings from recent studies on cloperastine's mechanism of action.
Mechanism of Action
Cloperastine has been shown to inhibit the proliferation of cancer cells, particularly esophageal squamous cell carcinoma (ESCC), by suppressing mitochondrial oxidative phosphorylation.[1][2][3] This is achieved through the downregulation of key proteins in the electron transport chain, including NADH dehydrogenase [ubiquinone] 1 alpha subcomplex 1 (NDUFA1), NADH ubiquinone oxidoreductase subunit S5 (NDUFS5), and cytochrome C oxidase subunit 6B1 (COX6B1).[1][2]
Beyond its impact on mitochondrial metabolism, cloperastine is also known to be a sigma-1 receptor ligand, a G-protein-coupled inwardly rectifying potassium (GIRK) channel blocker, and an antagonist of the histamine H1 receptor, with additional anticholinergic properties. These diverse activities may contribute to its overall cellular effects.
Data Presentation
| Cell Line | Cancer Type | Treatment Concentrations (µM) | Time Points | Observed Effects | Reference |
| KYSE150 | Esophageal Squamous Cell Carcinoma | 2.5, 5, 10, 25 | 24, 48, 72, 96 hours | Inhibition of cell growth, anchorage-independent growth, and colony formation. | [1][3] |
| KYSE450 | Esophageal Squamous Cell Carcinoma | 2.5, 5, 10, 25 | 24, 48, 72, 96 hours | Inhibition of cell growth, anchorage-independent growth, and colony formation. | [1][3] |
| SHEE | Immortalized Human Esophageal Epithelial Cells | Various | 24, 48 hours | Significantly less cytotoxic compared to ESCC cells. | [1] |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for in vitro evaluation of Cloperastine.
Signaling Pathway
Caption: Cloperastine's inhibition of mitochondrial oxidative phosphorylation.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of cloperastine on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., KYSE150, KYSE450)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Cloperastine hydrochloride
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of cloperastine in DMSO.
-
Prepare serial dilutions of cloperastine in complete medium to achieve final concentrations ranging from 2.5 µM to 25 µM. Include a vehicle control (DMSO at the same concentration as the highest cloperastine dose).
-
Remove the medium from the wells and add 100 µL of the prepared cloperastine dilutions or vehicle control.
-
Incubate for the desired time points (e.g., 24, 48, 72, 96 hours).
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is to quantify the induction of apoptosis by cloperastine.
Materials:
-
6-well cell culture plates
-
Cloperastine hydrochloride
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 2 x 10^5 cells per well in 2 mL of complete medium in a 6-well plate.
-
Incubate for 24 hours.
-
Treat the cells with various concentrations of cloperastine (e.g., 5, 10, 25 µM) and a vehicle control for 48 hours.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples within 1 hour of staining using a flow cytometer.
-
Annexin V-FITC positive, PI negative cells are in early apoptosis.
-
Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
-
Western Blot Analysis
This protocol is for detecting changes in protein expression in key signaling pathways affected by cloperastine.
Materials:
-
6-well cell culture plates
-
Cloperastine hydrochloride
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-NDUFA1, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Seed and treat cells with cloperastine as described for the apoptosis assay.
-
After treatment, wash cells with cold PBS and lyse with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations and add Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities relative to a loading control (e.g., β-actin).
-
References
- 1. Cloperastine inhibits esophageal squamous cell carcinoma proliferation in vivo and in vitro by suppressing mitochondrial oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cloperastine inhibits esophageal squamous cell carcinoma proliferation in vivo and in vitro by suppressing mitochondrial oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Cloperidone (Cloperastine) Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cloperidone, also known as Cloperastine, is a centrally acting antitussive agent.[1][2] Its utility in preclinical research extends beyond cough suppression, with studies indicating potential roles in modulating neuronal excitability and inflammatory responses.[3][4] These application notes provide a comprehensive overview of this compound administration in animal models, detailing its pharmacokinetics, pharmacodynamics, and relevant experimental protocols to guide researchers in their study design.
Pharmacological Profile
This compound exhibits a multi-faceted mechanism of action. It is recognized for its antitussive effects, which are mediated through the central nervous system, likely involving the cough center in the brainstem.[5][6] Additionally, this compound possesses antihistaminic and anticholinergic properties.[5][7]
Key Pharmacodynamic Actions:
-
Sigma-1 Receptor Agonism: Cloperastine is a ligand for the sigma-1 receptor with a Ki of 20 nM, and it is likely an agonist at this receptor.[7]
-
GIRK Channel Inhibition: It acts as a potent blocker of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[3][7]
-
Antihistaminic Activity: this compound is an antagonist at the histamine H1 receptor, with a Ki of 3.8 nM.[7]
-
Anti-inflammatory Effects: Recent studies suggest this compound can reduce IL-6 expression through the Akt/GSK3/Nrf2 signaling pathway.[4]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound (Cloperastine) from various studies.
Table 1: Receptor Binding Affinity
| Receptor | Ligand | Ki (nM) | Animal/System | Reference |
| Sigma-1 | Cloperastine | 20 | Not Specified | [7] |
| Histamine H1 | Cloperastine | 3.8 | Not Specified | [7] |
Note: Specific binding affinity data for the 5-HT2A receptor for this compound (Cloperastine) was not available in the reviewed literature.
Table 2: Pharmacokinetic Parameters (Human Data for Reference)
| Parameter | Value | Condition | Reference |
| Tmax | 1 - 1.5 hours | Oral | [8] |
| Half-life (t1/2) | 23.0 ± 7.7 hours | Oral | [8] |
| Onset of Action | 20 - 30 minutes | Oral | [1] |
| Duration of Action | 3 - 4 hours | Single Oral Dose | [1] |
Note: Detailed pharmacokinetic parameters (Cmax, Tmax, half-life) for oral administration in rats and mice were not explicitly found in the reviewed literature. Researchers should perform pilot pharmacokinetic studies to determine these parameters in their specific animal models and experimental conditions.
Table 3: Dose-Response in Antitussive Animal Model (Guinea Pig)
| Dose (mg/kg, oral) | % Decrease in Cough Events | Animal Model | Reference |
| 12 | ~70% | Citric Acid-Induced Cough | [9] |
| 24 | ~70% | Citric Acid-Induced Cough | [9] |
Signaling Pathways
GIRK Channel Inhibition Pathway
Cloperastine has been shown to inhibit G-protein-coupled inwardly-rectifying potassium (GIRK) channels. This action can modulate neuronal excitability. In the context of respiratory control, this may contribute to its therapeutic effect in conditions like Rett Syndrome by enhancing GABA release.[3]
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. A novel elevated plus-maze procedure to avoid the one-trial tolerance problem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cloperastine rescues impairment of passive avoidance response in mice prenatally exposed to diethylstilbestrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cloperastine Reduces IL-6 Expression via Akt/GSK3/Nrf2 Signaling in Monocytes/Macrophages and Ameliorates Symptoms in a Mouse Sepsis Model Induced by Lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Association of cough hypersensitivity with tracheal TRPV1 activation and neurogenic inflammation in a novel guinea pig model of citric acid-induced chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics, Bioequivalence and Safety of Cloperastine in Chinese Healthy Subjects Under Fasting and Postprandial Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Elevated plus maze protocol [protocols.io]
Application Notes and Protocols for the Quantification of Cloperidone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Cloperidone (also known as Cloperastine), a non-narcotic cough suppressant. The methods described herein are essential for quality control, pharmacokinetic studies, and formulation development.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in pharmaceutical formulations, such as oral suspensions. It offers a balance of sensitivity, specificity, and accessibility.
Quantitative Data Summary
| Parameter | Result | Reference |
| Linearity Range | 20 - 80 µg/mL | [1] |
| Limit of Detection (LOD) | 0.146 µg/mL | [1] |
| Limit of Quantification (LOQ) | 0.444 µg/mL | [1] |
| Accuracy (% Recovery) | Within acceptable limits as per ICH | [2][3] |
| Precision (% RSD) | < 2% | [1] |
| Correlation Coefficient (R²) | > 0.999 | [1] |
Experimental Protocol
a) Instrumentation and Chromatographic Conditions:
-
HPLC System: Agilent 1200 series or equivalent with a UV/Vis or Diode Array Detector.
-
Column: ZORBAX ECLIPSE plus-C18 (4.6 × 250 mm, 5 µm particle size)[2][3].
-
Mobile Phase: A mixture of 38% Acetonitrile and 62% Phosphate Buffer (pH adjusted to 3.0)[2][3].
-
Injection Volume: 30 µL[2].
b) Preparation of Standard Solutions:
-
Prepare a primary stock solution of this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile).
-
Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards within the linear range (e.g., 20, 40, 60, 80 µg/mL).
c) Sample Preparation (Oral Suspension):
-
Accurately weigh a portion of the homogenized oral suspension equivalent to a known amount of this compound.
-
Disperse the sample in a volumetric flask using the mobile phase as the diluent.
-
Sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Dilute to the final volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter prior to injection into the HPLC system.
d) Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions in ascending order of concentration to establish the calibration curve.
-
Inject the prepared sample solutions.
-
The retention time for this compound fendizoate is expected to be approximately 10.8 minutes under these conditions[2][3].
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for this compound quantification by HPLC-UV.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and selective, making it ideal for the quantification of this compound in complex biological matrices such as human or animal plasma, which is necessary for pharmacokinetic studies.
Quantitative Data Summary
| Parameter | Result | Reference |
| Linearity Range | 0.05 - 10.0 ng/mL | [4] |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | [4] |
| Accuracy (% RE) | -5.4% to +6.1% | [4] |
| Precision (% RSD) | < 13.9% (Intra- and Inter-day) | [4] |
| Matrix | Rat Plasma | [4] |
Experimental Protocol
a) Instrumentation and Analytical Conditions:
-
LC-MS/MS System: A liquid chromatograph coupled with a triple quadrupole mass spectrometer.
-
Ion Source: Positive Electrospray Ionization (ESI+)[4].
-
Column: Chiralpak IA column for enantioselective separation[4].
-
Mobile Phase: Acetonitrile, water, and ammonium hydroxide in an 80:20:0.1 (v/v/v) ratio[4].
-
Flow Rate: 0.6 mL/min[4].
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific mass transitions for this compound and the internal standard must be determined.
-
Internal Standard (IS): Carbinoxamine or another suitable compound not present in the sample[4].
b) Preparation of Standard and QC Samples:
-
Prepare a stock solution of this compound and the Internal Standard (IS) in methanol.
-
Spike appropriate amounts of the this compound stock solution into drug-free plasma to create calibration standards and quality control (QC) samples at low, medium, and high concentrations.
c) Sample Preparation (Plasma):
-
To a 100 µL aliquot of plasma sample (standard, QC, or unknown), add the internal standard solution.
-
Perform sample clean-up. While the reference does not specify the exact method, common techniques include:
-
Protein Precipitation (PPT): Add 3-4 volumes of cold acetonitrile, vortex, and centrifuge to pellet the proteins.
-
Liquid-Liquid Extraction (LLE): Add an immiscible organic solvent (e.g., ethyl acetate), vortex, centrifuge, and evaporate the organic layer.
-
Solid-Phase Extraction (SPE): Use a suitable SPE cartridge to bind and elute the analyte, removing matrix interferences.
-
-
Transfer the supernatant (from PPT) or the reconstituted residue (from LLE/SPE) to an autosampler vial for injection.
d) Analysis Procedure:
-
Equilibrate the LC-MS/MS system.
-
Inject the extracted standards, QCs, and samples.
-
Monitor the specific MRM transitions for this compound and the IS.
-
Calculate the peak area ratio of the analyte to the IS.
-
Determine the concentration of this compound in the unknown samples using the calibration curve generated from the peak area ratios of the standards.
Experimental Workflow: LC-MS/MS Analysis
Caption: Workflow for this compound quantification in plasma by LC-MS/MS.
Spectrofluorimetric Method
This method provides a rapid and green alternative for the quantification of this compound, particularly in human plasma and pharmaceutical formulations. It relies on the enhancement of this compound's native fluorescence in an acidic medium.
Quantitative Data Summary
| Parameter | Result | Reference |
| Linearity Range | 0.2 - 5.0 µg/mL | [5] |
| Limit of Detection (LOD) | 0.04 µg/mL | [5] |
| Limit of Quantification (LOQ) | 0.13 µg/mL | [5] |
| Excitation Wavelength (λex) | Not specified | |
| Emission Wavelength (λem) | Not specified | |
| Matrix | Spiked Human Plasma | [5] |
Experimental Protocol
a) Instrumentation:
-
A spectrofluorometer capable of measuring fluorescence intensity at specific excitation and emission wavelengths.
b) Reagents:
-
Sulfuric Acid (50 mM): Used as the diluting and fluorescence-enhancing medium[5].
-
This compound Standard Stock Solution: Prepared in a suitable organic solvent like methanol.
c) Procedure for Pharmaceutical Formulations:
-
Extract a known amount of the drug from the formulation into methanol.
-
Take an aliquot of the methanolic extract and dilute it with 50 mM sulfuric acid to a final concentration within the linear range (0.2 - 5.0 µg/mL).
-
Measure the fluorescence intensity at the predetermined excitation and emission wavelengths.
-
Quantify the concentration against a calibration curve prepared from the reference standard in the same medium.
d) Procedure for Spiked Human Plasma:
-
Protein Precipitation: To a plasma sample spiked with this compound, add a protein precipitating agent (e.g., acetonitrile).
-
Vortex and centrifuge the sample.
-
Take an aliquot of the clear supernatant.
-
Evaporate the organic solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 50 mM sulfuric acid.
-
Measure the fluorescence intensity and quantify as described above.
e) Principle of Fluorescence Enhancement: The weak native fluorescence of this compound is significantly enhanced in an acidic medium. The protonation of the piperidine nitrogen atom by sulfuric acid impairs a photoinduced electron transfer (PET) process, leading to a stronger fluorescence signal suitable for quantitative analysis[5].
Experimental Workflow: Spectrofluorimetric Analysis
Caption: Workflow for this compound quantification by Spectrofluorimetry.
This compound Mechanism of Action
This compound exerts its antitussive effect through a dual mechanism involving both the central and peripheral nervous systems.
Caption: Mechanism of Action of this compound.
References
- 1. impactfactor.org [impactfactor.org]
- 2. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 3. HPLC Simultaneous Separation and Micro-determination of Cloperastine fendizoate, Methyl parahydroxybenzoic acid and Propyl parahydroxybenzoic acid in their Anti-cough Suspension Pharmaceutical Formulation [ejchem.journals.ekb.eg]
- 4. Enantioselective LC-MS/MS method for the determination of cloperastine enantiomers in rat plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sustainable and Green Fluorescence Method for the Determination of Cloperastine in Human Plasma: Greenness Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantitative Analysis of Cloperidone in Human Plasma by HPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a comprehensive protocol for the quantitative analysis of the antipsychotic drug Cloperidone in human plasma using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The described method is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The protocol details a straightforward protein precipitation method for sample preparation and utilizes a reversed-phase chromatographic separation with detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. All experimental parameters, including chromatographic conditions, mass spectrometric settings, and sample preparation steps, are outlined to provide a robust starting point for method development and validation.
Disclaimer: As of the development of this document, a specific, peer-reviewed, and validated HPLC-MS/MS method for the exclusive quantification of this compound in biological matrices is not widely available in the public domain. The following protocol has been developed as a representative method, drawing upon established analytical techniques for structurally similar antipsychotic compounds, particularly those of the butyrophenone class. The mass spectrometric parameters for this compound and the internal standard are proposed based on its chemical structure and may require optimization during method development.
Introduction
This compound is a butyrophenone antipsychotic medication used in the management of psychiatric disorders. Accurate and reliable quantification of this compound in biological matrices such as human plasma is crucial for understanding its pharmacokinetic profile, ensuring therapeutic efficacy, and assessing patient adherence. HPLC-MS/MS offers high sensitivity and selectivity, making it the gold standard for bioanalytical assays. This application note provides a detailed experimental protocol for the determination of this compound, designed to be implemented in a research or drug development laboratory setting.
Experimental
Materials and Reagents
-
This compound reference standard
-
Haloperidol-d4 (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Standard and Quality Control Sample Preparation
Stock solutions of this compound and Haloperidol-d4 (Internal Standard, IS) were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with a 50:50 mixture of methanol and water.
Calibration curve standards and quality control (QC) samples were prepared by spiking the appropriate working standard solutions into blank human plasma.
Table 1: Calibration Curve Standards and Quality Control (QC) Samples
| Sample ID | Nominal Concentration (ng/mL) |
| Blank | 0 |
| LLOQ | 0.1 |
| Cal 2 | 0.2 |
| Cal 3 | 0.5 |
| Cal 4 | 1.0 |
| Cal 5 | 5.0 |
| Cal 6 | 10.0 |
| Cal 7 | 50.0 |
| ULOQ | 100.0 |
| LQC | 0.3 |
| MQC | 8.0 |
| HQC | 80.0 |
Sample Preparation Protocol
A simple and rapid protein precipitation method was employed for the extraction of this compound and the internal standard from human plasma.
-
Aliquot 100 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (Haloperidol-d4, 100 ng/mL).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the HPLC-MS/MS system.
Caption: Workflow for the protein precipitation of plasma samples.
HPLC-MS/MS Instrumentation and Conditions
The analysis was performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
Table 2: HPLC Parameters
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 10% B to 90% B over 3 min, hold for 1 min, re-equilibrate |
Table 3: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Table 4: Proposed MRM Transitions for this compound and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound (Quantifier) | 399.1 | 165.1 | 100 | 25 |
| This compound (Qualifier) | 399.1 | 191.1 | 100 | 20 |
| Haloperidol-d4 (IS) | 380.2 | 170.2 | 100 | 22 |
Note: The molecular formula of this compound is C21H23ClN4O2, with a monoisotopic mass of 398.15 Da. The precursor ion [M+H]+ is therefore m/z 399.1. The proposed product ions correspond to fragments of the piperazine ring and the propyl chain, and the chlorophenyl group, respectively. These transitions and collision energies must be optimized experimentally.
Caption: High-level overview of the analytical workflow.
Results and Discussion
Method Validation Summary
A full method validation should be performed according to the FDA or EMA guidelines on bioanalytical method validation. The following tables summarize the expected performance characteristics of this method.
Table 5: Linearity and Range
| Analyte | Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 0.1 - 100.0 | > 0.995 |
Table 6: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%) (n=18) |
| LLOQ | 0.1 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| LQC | 0.3 | < 10 | 90 - 110 | < 10 | 90 - 110 |
| MQC | 8.0 | < 10 | 90 - 110 | < 10 | 90 - 110 |
| HQC | 80.0 | < 10 | 90 - 110 | < 10 | 90 - 110 |
Table 7: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| LQC | 0.3 | > 85 | 85 - 115 |
| HQC | 80.0 | > 85 | 85 - 115 |
Conclusion
This application note provides a detailed and robust HPLC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation sample preparation procedure allows for high-throughput analysis, while the sensitivity and selectivity of tandem mass spectrometry ensure accurate and reliable results. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring the quantification of this compound in a biological matrix. It is essential that the proposed MRM transitions and other mass spectrometric parameters are experimentally optimized and that the method is fully validated according to regulatory guidelines before its application to the analysis of study samples.
Application Notes: The Use of Clopidogrel in Hypertension Research Models
Disclaimer: The following application notes and protocols are based on research conducted with Clopidogrel , an antiplatelet agent. Initial searches for "Cloperidone" did not yield relevant results in the context of hypertension research, as it is primarily classified as an antipsychotic medication. Given the focus on cardiovascular research, it is presumed that "Clopidogrel" was the intended subject of inquiry.
Introduction
Clopidogrel is a prodrug that, upon conversion to its active thiol metabolite, functions as an irreversible antagonist of the P2Y12 adenosine diphosphate (ADP) receptor on platelets.[1][2] This action inhibits platelet activation and aggregation.[2][3] In the context of hypertension research, Clopidogrel is not utilized as a primary antihypertensive agent, as studies have shown it does not typically lower systolic blood pressure in hypertensive models.[4][5] Instead, its value lies in its ability to mitigate the downstream pathological consequences of hypertension, such as end-organ damage.
Hypertension is associated with platelet activation, which contributes to inflammation and fibrosis in cardiovascular tissues.[6][7] Clopidogrel is therefore an essential tool for investigating the role of platelets in the pathophysiology of hypertensive complications. By inhibiting platelet activation, Clopidogrel helps to prevent hypertension-induced cardiac inflammation, vascular remodeling, and cardiac fibrosis, making it invaluable for dissecting these disease mechanisms.[6][8][9]
Mechanism of Action and Signaling Pathway
Clopidogrel is metabolized by hepatic cytochrome P450 (CYP) enzymes to form its active metabolite.[1][3] This active metabolite then selectively and irreversibly binds to the P2Y12 receptor on the surface of platelets. The P2Y12 receptor is coupled to the inhibitory G-protein (Gi). When activated by ADP, this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Lower cAMP levels reduce the phosphorylation of key proteins like the vasodilator-stimulated phosphoprotein (VASP), ultimately leading to the activation of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor and subsequent platelet aggregation.[3][10] By blocking the P2Y12 receptor, Clopidogrel prevents this cascade, maintaining higher cAMP levels and keeping platelets in a resting state.[2]
Data Presentation
The following tables summarize typical dosages and observed effects of Clopidogrel in common rodent models of hypertension.
Table 1: Clopidogrel Dosage in Rodent Hypertension Models
| Animal Model | Species | Clopidogrel Dose | Route of Administration | Duration | Reference(s) |
|---|---|---|---|---|---|
| Angiotensin II Infusion | Mouse | 50 mg/kg/day | Oral Gavage | 7 days | [6][11] |
| Angiotensin II Infusion | Mouse | 15 mg/kg (loading), then 5 mg/kg/day | Oral Gavage | 7-14 days | [8][12] |
| Angiotensin II Infusion | Mouse | 10 mg/kg/day | Oral Gavage | 4 weeks | [13] |
| Angiotensin II Infusion | Rat | 10 mg/kg/day | Oral Gavage | 14 days |[4][5] |
Table 2: Effects of Clopidogrel on Pathophysiological Parameters in Angiotensin II-Induced Hypertension
| Parameter | Model/Species | Outcome in Control (Ang II + Vehicle) | Outcome with Clopidogrel Treatment | Reference(s) |
|---|---|---|---|---|
| Cardiac Fibrosis | Mouse | Significant increase in collagen deposition | Accumulation of α-SMA+ myofibroblasts and fibrosis inhibited | [6] |
| Cardiac Inflammation | Mouse | Increased infiltration of macrophages and neutrophils | Infiltration of inflammatory cells suppressed | [6] |
| Vascular Remodeling | Mouse | Significant vascular wall thickening and collagen deposition | Attenuated vascular remodeling | [8] |
| Endothelial Function | Rat | Impaired endothelium-dependent vasodilation | Improved endothelial function | [4][5][9] |
| Platelet-Monocyte Binding | Mouse | Increased P-M binding in circulation and vessels | P-M binding significantly blunted | [8] |
| Renal T-cell Infiltration | Rat | 66% increase in CD3-positive T-cells | Increase in T-cell infiltration prevented | [14] |
| Renal Fibrosis | Rat | Increased glomerular collagen and tubulointerstitial fibrosis | Prevented damage to glomerular basement membrane and fibrosis |[14] |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments involving Clopidogrel in a hypertension model.
Protocol 1: Angiotensin II-Induced Hypertension Model and Clopidogrel Administration
This protocol describes the induction of hypertension in mice using Angiotensin II (Ang II) infusion and subsequent treatment with Clopidogrel.
-
Materials:
-
C57BL/6 mice (male, 8-10 weeks old)
-
Angiotensin II (human)
-
Osmotic minipumps (e.g., Alzet Model 1007D or equivalent)
-
Clopidogrel bisulfate tablets
-
0.5% Methyl cellulose solution
-
Sterile saline
-
Anesthesia (e.g., Isoflurane)
-
Surgical tools, sutures, and wound clips
-
-
Procedure:
-
Animal Acclimatization: Acclimate mice to the facility for at least one week before any procedures.
-
Pump Preparation: Under sterile conditions, fill osmotic minipumps with Ang II solution to deliver a dose of 490-1500 ng/kg/min for the desired duration (e.g., 7-14 days).[6][8] Prime pumps in sterile saline at 37°C for at least 4 hours.
-
Surgical Implantation:
-
Anesthetize the mouse using isoflurane.
-
Shave and disinfect the dorsal scapular region.
-
Make a small subcutaneous incision and create a pocket using blunt dissection.
-
Implant the primed osmotic minipump into the subcutaneous pocket.
-
Close the incision with sutures or wound clips.
-
Administer post-operative analgesia as per institutional guidelines.
-
-
Clopidogrel Preparation: Crush Clopidogrel tablets into a fine powder and suspend in 0.5% methyl cellulose solution to achieve the desired concentration (e.g., 5 mg/mL for a 5 mg/kg dose in a 25g mouse receiving 0.125 mL).[12] Prepare fresh daily.
-
Drug Administration:
-
Monitoring: Monitor blood pressure weekly using the tail-cuff method and record body weight.[12]
-
Protocol 2: Assessment of Cardiac Fibrosis via Masson's Trichrome Staining
This protocol is for the histological quantification of collagen deposition in heart tissue.[15]
-
Materials:
-
Formalin-fixed, paraffin-embedded heart sections (5 µm thickness)
-
Bouin's solution
-
Weigert's iron hematoxylin
-
Biebrich scarlet-acid fuchsin solution
-
Phosphomolybdic/phosphotungstic acid solution
-
Aniline blue solution
-
1% Acetic acid solution
-
Dehydration solutions (graded ethanol) and clearing agent (xylene)
-
Mounting medium
-
-
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to distilled water.
-
Mordanting: Incubate slides in pre-warmed Bouin’s solution at 56°C for 1 hour, then cool and wash in running tap water until the yellow color disappears.
-
Nuclear Staining: Stain with Weigert’s iron hematoxylin for 10 minutes. Wash in running water.
-
Cytoplasm Staining: Stain with Biebrich scarlet-acid fuchsin solution for 5 minutes. Rinse in distilled water.
-
Differentiation: Place in phosphomolybdic/phosphotungstic acid solution for 10-15 minutes.
-
Collagen Staining: Transfer directly to aniline blue solution and stain for 5-10 minutes. Rinse briefly in distilled water.
-
Final Differentiation: Differentiate in 1% acetic acid solution for 1 minute.
-
Dehydration and Mounting: Dehydrate quickly through graded ethanol, clear in xylene, and mount with a permanent mounting medium.
-
Imaging and Quantification:
-
Capture images of the left ventricle under a light microscope.
-
Using image analysis software (e.g., ImageJ), quantify the fibrotic area. Collagen fibers will stain blue, while muscle and cytoplasm will stain red, and nuclei will be dark brown/black.[16]
-
Calculate the fibrotic area as a percentage of the total tissue area analyzed.[6]
-
-
Protocol 3: In Vitro Measurement of Platelet Aggregation
This protocol describes the assessment of platelet function using turbidimetric aggregometry.[17]
-
Materials:
-
Whole blood collected from mice
-
3.2% Sodium citrate (anticoagulant)
-
Platelet aggregometer
-
ADP solution (agonist)
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Blood Collection: Collect blood via cardiac puncture into a syringe containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 10 minutes at room temperature. Carefully collect the supernatant, which is the PRP.[18]
-
Platelet-Poor Plasma (PPP) Preparation: Re-centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to pellet the remaining cells. The supernatant is the PPP, which will be used as the blank (100% aggregation).
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5-3.0 x 10^8 platelets/mL) using PPP.
-
Aggregometry:
-
Pre-warm the PRP sample to 37°C in the aggregometer cuvette with a stir bar.
-
Calibrate the aggregometer by setting the light transmission of PRP to 0% and PPP to 100%.
-
Add the agonist (e.g., 10 µM ADP) to the PRP cuvette to induce aggregation.[18]
-
Record the change in light transmission for 5-10 minutes. As platelets aggregate, the plasma becomes clearer, allowing more light to pass through.
-
The maximum percentage of light transmission achieved represents the extent of platelet aggregation. Compare results between vehicle- and Clopidogrel-treated animals.
-
-
References
- 1. Clopidogrel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Clopidogrel Mechanism of Action: How It Prevents Blood Clots [medicoverhospitals.in]
- 3. Influence of genetic polymorphisms in P2Y12 receptor signaling pathway on antiplatelet response to clopidogrel in coronary heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. portlandpress.com [portlandpress.com]
- 6. Inhibition of platelet activation by clopidogrel prevents hypertension-induced cardiac inflammation and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pro-inflammatory role of platelets in hypertension-mediated end-organ damage : Editorial to: "Inhibition of Platelet activation by clopidogrel prevents hypertension-induced cardiac inflammation and fibrosis" by L.-X. Jia et al - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Anti-Platelet Therapy with Clopidogrel Prevents Endothelial Dysfunction and Vascular Remodeling in Aortas from Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. core.ac.uk [core.ac.uk]
- 12. Inhibition of Platelets by Clopidogrel Suppressed Ang II‐Induced Vascular Inflammation, Oxidative Stress, and Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Clopidogrel preserves whole kidney autoregulatory behavior in ANG II-induced hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A One-Stop Protocol to Assess Myocardial Fibrosis in Frozen and Paraffin Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. avmajournals.avma.org [avmajournals.avma.org]
- 18. Clopidogrel resistance in a murine model of diet-induced obesity is mediated by the interleukin-1 receptor and overcome with DT-678 - PMC [pmc.ncbi.nlm.nih.gov]
Application of Cloperidone in Neuroscience Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cloperidone, and its closely related compounds Cloperastine and Chlophedianol, are centrally acting antitussive agents. While primarily utilized for cough suppression, emerging research has highlighted their potential applications in neuroscience. This document provides detailed application notes and protocols for the use of this compound and its analogues in neuroscience research, with a focus on their mechanisms of action and effects on the central nervous system (CNS). The information presented is intended to guide researchers in designing and executing experiments to explore the neuropharmacological properties of these compounds.
This compound and its analogues act on the cough center in the medulla oblongata[1][2][3]. Their multifaceted mechanism of action also includes antihistaminic, anticholinergic, and local anesthetic properties[2][3][4]. Notably, Chlophedianol has been reported to have poor binding affinity for the sigma-1 receptor, a protein with significant roles in various neurological functions[4][5][6][7][8][9]. More recent studies have delved into the effects of Cloperastine on specific neuronal channels and neurotransmitter systems, suggesting a broader potential in neurological disease models[10][11].
Pharmacological Profile
The primary pharmacological action of this compound and its analogues is the suppression of the cough reflex through a central mechanism[1][2][12]. However, their activity extends to other systems, which may be of interest in neuroscience research.
| Compound | Primary Action | Secondary Actions | Known CNS Targets |
| This compound (as Chlophedianol/Cloperastine) | Centrally acting antitussive | Antihistaminic, Anticholinergic, Local anesthetic | Medulla oblongata (cough center)[1][2], Presynaptic GIRK channels[10], Dopamine D2 receptors (indirectly)[11] |
Key Neuroscience-Related Applications and Findings
Recent studies have begun to uncover the potential of Cloperastine, a form of this compound, in modulating neuronal activity in the context of neurological disorders.
Rett Syndrome Model
A study investigating the effects of Cloperastine in a mouse model of Rett Syndrome, a neurodevelopmental disorder with breathing abnormalities, yielded significant findings[10].
Quantitative Data from Rett Syndrome Mouse Model Study [10]
| Parameter | Vehicle Control | Cloperastine (30 mg/kg, i.p.) | Outcome |
| Apneas/h | High | Decreased | Improvement in breathing abnormalities |
| Breath Frequency Variation | High | Decreased | Stabilization of breathing pattern |
| GIRK Current Inhibition (IC50) | N/A | 1 µM | Potent inhibition of G protein-coupled inwardly rectifying potassium (GIRK) channels |
Methamphetamine-Induced Hyperactivity Model
Cloperastine has also been investigated for its effects on the dopaminergic system in a mouse model of methamphetamine-induced hyperactivity[11].
Findings from Methamphetamine-Induced Hyperactivity Study [11]
| Parameter | Methamphetamine | Methamphetamine + Cloperastine | Outcome |
| GIRK2 Subunit Expression | Upregulated | Inhibited | Modulation of dopamine-related channel expression |
| Dopamine D2 Receptor Expression | Upregulated | Inhibited | Potential interaction with the dopaminergic system |
| Marble-Burying Behavior | N/A | Reduced | Suggests potential anti-anxiety properties |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the neuropharmacological effects of this compound and its analogues.
Protocol 1: Evaluation of Effects on Breathing Abnormalities in a Rett Syndrome Mouse Model
This protocol is based on the methodology described in the study by Hori et al. (2020)[10].
Objective: To assess the effect of Cloperastine on respiratory dysfunction in a genetic mouse model of Rett Syndrome (Mecp2-disrupted mice).
Materials:
-
Mecp2-disrupted mice and wild-type littermates
-
Cloperastine hydrochloride
-
Vehicle (e.g., saline)
-
Whole-body plethysmography system
-
Animal scale
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Animal Acclimation: Acclimate mice to the plethysmography chamber for at least 30 minutes before recording baseline respiratory parameters.
-
Baseline Recording: Record respiratory parameters (breathing frequency, tidal volume, minute ventilation, and incidence of apneas) for a baseline period of 60 minutes.
-
Drug Administration: Administer Cloperastine (30 mg/kg) or vehicle via i.p. injection.
-
Post-injection Recording: Immediately after injection, place the mouse back into the plethysmography chamber and record respiratory parameters for at least 90 minutes.
-
Data Analysis: Analyze the recorded data to determine changes in the frequency of apneas and the coefficient of variation of the breath-to-breath interval before and after drug administration. Compare the effects in Mecp2-disrupted mice to wild-type controls.
Experimental Workflow for Rett Syndrome Model
Protocol 2: In Vitro Electrophysiological Recording of GIRK Channel Activity
This protocol outlines the general steps for assessing the inhibitory effect of Cloperastine on GIRK channels using patch-clamp electrophysiology in a heterologous expression system (e.g., HEK293 cells)[10].
Objective: To determine the half-maximal inhibitory concentration (IC50) of Cloperastine on GIRK channels.
Materials:
-
HEK293 cells transfected with GIRK channel subunits
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Glass pipettes
-
External and internal recording solutions
-
Cloperastine hydrochloride at various concentrations
-
GABA or another GIRK channel activator
Procedure:
-
Cell Preparation: Culture and maintain HEK293 cells expressing the desired GIRK channel subunits.
-
Pipette Preparation: Pull and fire-polish glass pipettes to a resistance of 3-5 MΩ. Fill with internal solution.
-
Whole-Cell Patch-Clamp: Establish a whole-cell patch-clamp configuration on a transfected cell.
-
Baseline Current: Record baseline membrane current in the voltage-clamp mode.
-
Channel Activation: Apply a GIRK channel activator (e.g., GABA) to the external solution to induce an inward current.
-
Cloperastine Application: While continuously applying the activator, perfuse the cell with external solutions containing increasing concentrations of Cloperastine.
-
Data Recording: Record the steady-state inward current at each Cloperastine concentration.
-
Data Analysis: Normalize the current at each concentration to the maximal current induced by the activator alone. Plot the normalized current against the logarithm of the Cloperastine concentration and fit the data with a dose-response curve to determine the IC50.
Signaling Pathway of Cloperastine's Action in Rett Syndrome Model
Protocol 3: Assessment of Antidepressant-like and Anxiolytic-like Effects
Based on findings suggesting potential anti-anxiety and antidepressant effects of Cloperastine[11], standard behavioral assays can be employed.
Objective: To evaluate the potential antidepressant-like and anxiolytic-like effects of Cloperastine in mice.
A. Forced Swim Test (Antidepressant-like effect)
Materials:
-
Mice
-
Cloperastine hydrochloride
-
Vehicle (e.g., saline)
-
Glass cylinder (25 cm height, 10 cm diameter) filled with water (23-25°C)
-
Video recording and analysis software
Procedure:
-
Drug Administration: Administer Cloperastine or vehicle i.p. 30 minutes before the test.
-
Test: Gently place each mouse into the cylinder of water for a 6-minute session.
-
Recording: Video record the entire session.
-
Data Analysis: Score the last 4 minutes of the session for time spent immobile (floating without struggling). A decrease in immobility time is indicative of an antidepressant-like effect.
B. Marble-Burying Test (Anxiolytic-like effect)
Materials:
-
Mice
-
Cloperastine hydrochloride
-
Vehicle (e.g., saline)
-
Standard mouse cage with 5 cm of clean bedding
-
20 glass marbles (1.5 cm diameter) evenly spaced on the bedding
Procedure:
-
Drug Administration: Administer Cloperastine or vehicle i.p. 30 minutes before the test.
-
Test: Place a single mouse in the prepared cage for a 30-minute session.
-
Scoring: After the session, carefully remove the mouse. Count the number of marbles that are at least two-thirds buried in the bedding.
-
Data Analysis: A decrease in the number of buried marbles is indicative of an anxiolytic-like effect.
Logical Relationship of this compound's CNS Effects
References
- 1. What is the mechanism of Chlophedianol Hydrochloride? [synapse.patsnap.com]
- 2. What is the mechanism of Cloperastine Hydrochloride? [synapse.patsnap.com]
- 3. What is the mechanism of Cloperastine Fendizoate? [synapse.patsnap.com]
- 4. Clofedanol - Wikipedia [en.wikipedia.org]
- 5. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Sigma 2 receptor promotes and the Sigma 1 receptor inhibits mu-opioid receptor-mediated antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 8. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. The antitussive cloperastine improves breathing abnormalities in a Rett Syndrome mouse model by blocking presynaptic GIRK channels and enhancing GABA release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of cloperastine, a non-narcotic antitussive, on the expression of GIRK channels in the brain of methamphetamine-induced hyperactive mice - Indian Journal of Physiology and Pharmacology [ijpp.com]
- 12. publications.aap.org [publications.aap.org]
Application Notes and Protocols for Cloperidone (assumed Clozapine) Dosage in Rodent Studies
For the attention of: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive overview of clozapine dosage and experimental protocols for rodent studies, focusing on behavioral and pharmacological research. The information is intended to guide researchers in designing and executing studies involving this atypical antipsychotic agent.
Introduction
Clozapine is an atypical antipsychotic medication with a complex pharmacological profile, primarily characterized by its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[1][2] It is widely used in preclinical rodent models to investigate its therapeutic mechanisms and potential side effects. Due to its unique receptor binding profile, determining the appropriate dosage and experimental design is crucial for obtaining reliable and translatable results. These notes offer a summary of reported dosages, detailed experimental protocols, and visualizations of the key signaling pathways involved in clozapine's mechanism of action.
Data Presentation: Clozapine Dosage in Rodent Studies
The following tables summarize quantitative data on clozapine dosages used in various rodent studies. It is important to note that the optimal dose can vary depending on the specific research question, rodent strain, sex, and age.
Table 1: Clozapine Dosage in Rat Studies
| Animal Model | Study Type | Dose Range | Administration Route | Observed Effects |
| Sprague-Dawley Rat | Locomotor Activity | 0.05 - 1.0 mg/kg | Intraperitoneal (i.p.) | Dose-dependent decrease in locomotor activity.[3] |
| Sprague-Dawley Rat | Anxiety-like Behavior (Elevated Plus Maze) | 0.05 - 1.0 mg/kg | Intraperitoneal (i.p.) | Anxiogenic-like effects at 0.1 mg/kg.[4] |
| Sprague-Dawley Rat | Prepulse Inhibition (PPI) | 3 mg/kg | Intraperitoneal (i.p.) | Reversal of MK-801-induced PPI deficits. |
| Wistar Rat | Chronic Oral Treatment | 40 mg/kg/day | Oral (in drinking water) | Decreased overall activity after 23 days.[5] |
| Sprague-Dawley Rat | Chronic Infusion | 10 mg/kg/day | Subcutaneous (s.c.) via minipump | No significant effect on food intake or body weight.[6] |
Table 2: Clozapine Dosage in Mouse Studies
| Animal Model | Study Type | Dose Range | Administration Route | Observed Effects |
| C57BL/6J Mouse | Locomotor Activity | 0.4 - 3.6 mg/kg | Not specified | Dose-dependent decrease in spontaneous motor activity.[4] |
| C57BL/6J Mouse | Locomotor Activity & PPI | 3.5 - 14 mg/ml (12.5 - 50 µ g/day ) | Intracerebroventricular (i.c.v.) | Dose-dependent effects on locomotor activity and PPI in females.[7] |
| Male Neonatal Mice | Locomotor Activity & Anxiety | 0.5 mg/kg | Intraperitoneal (i.p.) | Did not reverse MK-801 induced changes.[8] |
| Wild-type & βarr2-KO Mice | Locomotor Suppression | 3 and 5 mg/kg | Intraperitoneal (i.p.) | Significant inhibition of horizontal activity and stereotypy.[9] |
Experimental Protocols
Drug Preparation for Intraperitoneal (i.p.) Injection
This protocol describes the preparation of clozapine for intraperitoneal administration in rodents.
Materials:
-
Clozapine powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Weigh the required amount of clozapine powder.
-
Dissolve the clozapine powder in a minimal amount of DMSO to create a stock solution.[4]
-
Vortex the solution until the clozapine is completely dissolved.
-
Dilute the stock solution with sterile 0.9% saline to the final desired concentration.[4] The final concentration of DMSO should be kept to a minimum (e.g., <5%) to avoid solvent-induced toxicity.
-
Prepare fresh solutions daily before each experiment.[4]
-
Administer the solution intraperitoneally at a volume of 1-10 ml/kg body weight.
Open Field Test for Locomotor Activity and Anxiety-Like Behavior
This protocol outlines the procedure for conducting an open field test in mice or rats to assess spontaneous locomotor activity and anxiety-like behaviors following clozapine administration.
Apparatus:
-
A square or circular arena with high walls to prevent escape. A common size for rats is a 51 x 51 cm square arena with 50 cm high walls.[4] For mice, a 50 x 50 cm arena is often used.[10]
-
The arena should be made of a non-porous material that can be easily cleaned (e.g., PVC or Plexiglas).[4]
-
An overhead video camera connected to a computer with tracking software.
Procedure:
-
Habituation: Allow the animals to acclimate to the testing room for at least 30-60 minutes before the test begins.[11]
-
Drug Administration: Administer clozapine or vehicle control at the desired dose and route. A common pre-treatment time for i.p. injection is 30 minutes.[4]
-
Test Initiation: Gently place the animal in the center or a corner of the open field arena.[12]
-
Recording: Start the video recording and tracking software immediately. The test duration is typically 5-30 minutes.[4][12]
-
Data Collection: The tracking software will record various parameters, including:
-
Total distance traveled
-
Time spent in the center zone versus the periphery
-
Number of entries into the center zone
-
Rearing frequency
-
Grooming duration
-
-
Cleaning: After each trial, thoroughly clean the arena with 70% ethanol or another suitable disinfectant to remove any olfactory cues.[8]
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
This protocol details the use of the elevated plus maze to assess anxiety-like behavior in rodents treated with clozapine.
Apparatus:
-
A plus-shaped maze elevated above the floor (typically 50 cm).[4]
-
Two opposite arms are open (e.g., 50 x 12 cm), and the other two are enclosed by high walls (e.g., 50 cm high).[4]
-
The arms are connected by a central platform (e.g., 12 x 12 cm).[4]
-
An overhead video camera and tracking software.
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 30-60 minutes prior to the test.
-
Drug Administration: Administer clozapine or vehicle control as required.
-
Test Initiation: Gently place the animal on the central platform, facing one of the open arms.[4]
-
Recording: Start the video recording and tracking software for a 5-minute test session.[4]
-
Data Collection: The primary measures of anxiety-like behavior are:
-
Time spent in the open arms versus the closed arms.
-
Number of entries into the open arms versus the closed arms.
-
Total distance traveled in the maze.
-
-
Cleaning: Thoroughly clean the maze with 70% ethanol between each animal.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways affected by clozapine.
Caption: Clozapine's antagonism of the D2 receptor signaling pathway.
Caption: Clozapine's inverse agonism at the 5-HT2A receptor signaling pathway.
Experimental Workflow
Caption: General experimental workflow for a behavioral study with clozapine.
References
- 1. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. Clozapine, a Fast-Off-D2 Antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 5. Clozapine Acts as an Agonist at Serotonin 2A Receptors to Counter MK-801-Induced Behaviors through a βArrestin2-Independent Activation of Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are D2 receptor antagonists and how do they work? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The differential actions of clozapine and other antipsychotic drugs on the translocation of dopamine D2 receptors to the cell surface - PMC [pmc.ncbi.nlm.nih.gov]
- 10. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 11. Signal transduction pathways involved in dopamine D2 receptor-evoked emesis in the least shrew (Cryptotis parva) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reddit - The heart of the internet [reddit.com]
Troubleshooting & Optimization
Optimizing Cloperidone Dosage: A Technical Support Resource
A Note to Our Users: Initial searches for "Cloperidone" have yielded limited specific data regarding its dosage optimization for maximum effect. However, a significant body of research exists for "Clopidogrel," a distinct medication with a similar name. This guide will proceed with the information available for this compound, but researchers are advised to ensure they are working with the correct compound. Should your inquiry pertain to Clopidogrel, please refine your search accordingly.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an antipsychotic medication. Its therapeutic effects are believed to be mediated through antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1][2] The balance of activity at these receptors is a key factor in its efficacy and side-effect profile.
Q2: What are the key pharmacokinetic parameters to consider when designing a dosage regimen for this compound?
A2: While specific pharmacokinetic data for this compound is not extensively available in the provided search results, general principles for similar atypical antipsychotics suggest focusing on parameters such as bioavailability, protein binding, metabolism (primarily hepatic), and elimination half-life. These factors will determine the dosing frequency and time to reach steady-state concentrations.
Q3: How does genetic variability impact this compound dosage?
A3: For many antipsychotics, genetic polymorphisms in cytochrome P450 (CYP) enzymes can significantly alter metabolism, leading to variations in drug exposure and response.[3] While specific data for this compound is not available, researchers should consider the potential influence of CYP polymorphisms, particularly CYP2D6 and CYP3A4, which are common pathways for antipsychotic metabolism. Genotyping could be a valuable tool in personalizing dosage.
Q4: What are the common in vitro assays to determine this compound's potency and efficacy?
A4: Standard in vitro assays to characterize this compound's activity would include:
-
Receptor Binding Assays: To determine the affinity (Ki) of this compound for dopamine D2, serotonin 5-HT2A, and other relevant receptors (e.g., histaminergic H1, alpha-adrenergic α1).[2][4]
-
Functional Assays: To measure the functional consequence of receptor binding, such as agonist-induced signaling pathway activation or inhibition (e.g., cAMP assays for Gi-coupled receptors or calcium flux assays for Gq-coupled receptors).
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Troubleshooting Steps |
| High inter-individual variability in response at the same dose. | Genetic polymorphisms in metabolizing enzymes (e.g., CYPs). Drug-drug interactions affecting metabolism. | 1. Genotype subjects for relevant CYP enzymes. 2. Review concomitant medications for potential inhibitors or inducers of this compound's metabolic pathways. 3. Consider therapeutic drug monitoring to correlate plasma concentrations with clinical effects. |
| Observed efficacy does not correlate with in vitro potency. | Poor absorption or high first-pass metabolism. Blood-brain barrier penetration issues. Active metabolites with different receptor profiles. | 1. Conduct pharmacokinetic studies to determine oral bioavailability and metabolite profiles. 2. Use in vivo models to assess brain-to-plasma concentration ratios. 3. Characterize the receptor binding and functional activity of major metabolites. |
| Plateauing of therapeutic effect at higher doses. | Saturation of target receptors. Off-target effects at higher concentrations leading to counteracting physiological responses. | 1. Perform dose-response studies to establish the full efficacy curve and identify the EC50 and Emax.[5][6] 2. Broaden the receptor screening panel to identify potential off-target interactions at higher concentrations. |
| Unexpected side effects emerge during dose escalation. | Interaction with off-target receptors (e.g., histamine H1, muscarinic M1, alpha-1 adrenergic).[2] | 1. Conduct a comprehensive receptor binding profile to identify affinities for receptors associated with common side effects (sedation, orthostatic hypotension, anticholinergic effects). 2. Correlate the onset of side effects with specific dose thresholds. |
Experimental Protocols
Protocol 1: In Vitro Receptor Binding Affinity Assay
Objective: To determine the binding affinity (Ki) of this compound for a panel of neurotransmitter receptors.
Methodology:
-
Membrane Preparation: Utilize commercially available cell lines stably expressing the human receptor of interest (e.g., D2, 5-HT2A). Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.
-
Radioligand Binding: Incubate the cell membranes with a specific radiolabeled ligand for the receptor of interest and varying concentrations of this compound.
-
Separation and Detection: Separate bound from free radioligand by rapid filtration. Quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Calculate the inhibition constant (Ki) from the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.
Protocol 2: In Vivo Pharmacokinetic Study in a Rodent Model
Objective: To determine the key pharmacokinetic parameters of this compound following oral and intravenous administration.
Methodology:
-
Animal Model: Use a suitable rodent model (e.g., Sprague-Dawley rats).[7]
-
Drug Administration:
-
Intravenous (IV) Group: Administer a single bolus dose of this compound via the tail vein.
-
Oral (PO) Group: Administer a single dose of this compound via oral gavage.
-
-
Blood Sampling: Collect serial blood samples from the tail vein or via cannulation at predetermined time points post-dosing.
-
Sample Processing: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound and its major metabolites in plasma.
-
Pharmacokinetic Analysis: Use non-compartmental analysis software to calculate key parameters such as Cmax, Tmax, AUC, clearance, volume of distribution, and half-life. Calculate oral bioavailability by comparing the AUC from the PO group to the IV group.
Visualizations
Caption: Workflow of this compound absorption and metabolism.
Caption: Logical flow for dose-response determination.
References
- 1. researchgate.net [researchgate.net]
- 2. thecarlatreport.com [thecarlatreport.com]
- 3. Dosage optimization of clopidogrel via a precision medicine approach: the way forward - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Extended radioligand binding profile of iloperidone: a broad spectrum dopamine/serotonin/norepinephrine receptor antagonist for the management of psychotic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dose-Response Relationships - Clinical Pharmacology - Merck Manual Professional Edition [merckmanuals.com]
- 6. Dose–response relationship - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Off-Target Effects of Cloperidone in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential off-target effects of Cloperidone in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target effects of this compound?
While specific public data on the off-target profile of this compound is limited, compounds with similar structures, often used in neuroscience research, are commonly screened for activity at several key off-targets. These include the hERG potassium channel, dopamine D2 receptors, and sigma-1 receptors. Unintended interactions with these targets can lead to misleading experimental results and raise safety concerns.
Q2: How can I determine if this compound is inhibiting the hERG channel?
The gold standard for assessing hERG channel inhibition is the manual whole-cell patch-clamp assay.[1][2] This technique directly measures the flow of ions through the hERG channel in cells engineered to express it. A reduction in current in the presence of this compound indicates inhibition.
Q3: What are the signs of dopamine D2 receptor antagonism in my cell-based assays?
If your experiments involve cell lines where dopamine D2 receptor signaling is active, you might observe a dampening of the cellular response to dopamine or other D2 agonists. Since the D2 receptor is typically a Gi/o-coupled GPCR, its activation leads to a decrease in intracellular cAMP levels.[3] Antagonism by this compound would therefore prevent this dopamine-induced decrease in cAMP.
Q4: How do I test for sigma-1 receptor binding?
Sigma-1 receptor binding is typically assessed using a radioligand binding assay.[4][5] This involves incubating cell membranes expressing the sigma-1 receptor with a radioactive ligand that is known to bind to the receptor. The ability of this compound to displace the radioligand is then measured, and its binding affinity (Ki) can be calculated.
Q5: What is a selectivity window and why is it important?
A selectivity window is a ratio that compares the potency of a compound at its intended target to its potency at an off-target. It is a critical concept in drug development for assessing the potential for off-target effects at therapeutic concentrations. A larger selectivity window indicates a lower risk of off-target effects.
Troubleshooting Guides
Issue: Unexpected Cardiotoxicity or Cell Viability Issues
If you observe unexpected cytotoxicity or cellular stress, particularly in cell types sensitive to ion channel disruption, it may be due to off-target hERG channel inhibition.
Troubleshooting Steps:
-
Assess hERG Channel Inhibition: The most definitive way to investigate this is to perform a functional hERG assay.
-
Experimental Protocol: Manual Patch-Clamp Assay for hERG Inhibition:
-
Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells).
-
Electrophysiological Recording:
-
Data Acquisition and Analysis:
-
Record the hERG tail current in the absence (vehicle control) and presence of increasing concentrations of this compound.
-
Calculate the percentage of current inhibition at each concentration and fit the data to a concentration-response curve to determine the IC50 value.[8]
-
-
-
Mitigation Strategies:
-
Chemical Modification: If hERG inhibition is confirmed, medicinal chemistry efforts can be employed to reduce it. Strategies include reducing the lipophilicity of the compound or decreasing the pKa of a basic nitrogen atom.[9]
-
Lower Experimental Concentrations: If possible, use this compound at concentrations well below its hERG IC50 in your experiments.
-
Issue: Altered cAMP Levels or GPCR Signaling
Unexpected changes in intracellular cAMP levels or other downstream effectors of G-protein coupled receptor (GPCR) signaling could indicate off-target activity at the dopamine D2 receptor.
Troubleshooting Steps:
-
Evaluate Dopamine D2 Receptor Antagonism: A cell-based functional assay is the best approach to quantify the antagonist activity of this compound at the D2 receptor.
-
Experimental Protocol: D2 Receptor Functional Assay (cAMP Measurement):
-
Cell Line: Use a cell line stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO).
-
Assay Principle: The D2 receptor is Gi-coupled, and its activation by an agonist (like dopamine) inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. An antagonist will block this effect.
-
Procedure:
-
Pre-incubate the cells with various concentrations of this compound.
-
Stimulate the cells with a fixed concentration of a D2 receptor agonist (e.g., dopamine or quinpirole) at its EC80 concentration.
-
Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or fluorescence-based biosensors).[3][10]
-
-
Data Analysis:
-
Generate a concentration-response curve for this compound's ability to block the agonist-induced decrease in cAMP.
-
Calculate the IC50 value for this compound's antagonist activity.
-
-
Issue: Unexplained Effects on Calcium Signaling or Cellular Stress Responses
Modulation of intracellular calcium signaling or unexpected effects on cellular stress and survival pathways may suggest an interaction with the sigma-1 receptor, a unique intracellular chaperone protein.
Troubleshooting Steps:
-
Assess Sigma-1 Receptor Binding: A radioligand binding assay is the standard method to determine if this compound binds to the sigma-1 receptor and to quantify its affinity.
-
Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay:
-
Membrane Preparation: Prepare cell membranes from a tissue or cell line with high expression of sigma-1 receptors (e.g., guinea pig liver or overexpressing cell lines).[4]
-
Radioligand: Use a selective sigma-1 receptor radioligand, such as --INVALID-LINK---pentazocine.[4]
-
Assay Procedure (Competitive Binding):
-
Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filters to determine the amount of bound radioligand.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the concentration of this compound to generate a competition curve.
-
Calculate the IC50 value and then convert it to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
-
Data Presentation
The following tables present hypothetical data to illustrate how to summarize the off-target profiling of this compound. Note: The following data is for illustrative purposes only and is not based on published experimental results for this compound.
Table 1: Hypothetical Off-Target Profile of this compound
| Off-Target | Assay Type | Result (IC50/Ki) |
| hERG Channel | Manual Patch Clamp | 1.2 µM |
| Dopamine D2 Receptor | cAMP Functional Assay | 85 nM |
| Sigma-1 Receptor | Radioligand Binding | 250 nM |
Table 2: Hypothetical On-Target vs. Off-Target Potency and Selectivity Window
| Target | Potency (IC50/Ki) | Selectivity Window (Off-Target/On-Target) |
| On-Target X | 5 nM | - |
| hERG Channel | 1,200 nM | 240-fold |
| Dopamine D2 Receptor | 85 nM | 17-fold |
| Sigma-1 Receptor | 250 nM | 50-fold |
Visualizations
Figure 1: Experimental Workflow for hERG Manual Patch-Clamp Assay
Caption: Workflow for assessing hERG channel inhibition using manual patch-clamp.
Figure 2: Dopamine D2 Receptor Signaling Pathway
References
- 1. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 2. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
- 3. innoprot.com [innoprot.com]
- 4. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. fda.gov [fda.gov]
- 8. State dependent dissociation of HERG channel inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drughunter.com [drughunter.com]
- 10. Magic™ In Vitro Cell based Dopamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
Technical Support Center: Cloperidone and Related Atypical Antipsychotics
Disclaimer: Publicly available experimental data specifically for cloperidone is limited. This guide utilizes data from representative atypical antipsychotics, such as risperidone and others, to address common experimental variability and provide solutions applicable to this class of compounds. The principles, protocols, and troubleshooting steps are designed to be adapted for this compound as compound-specific data becomes available.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in the efficacy of our compound in our animal model of schizophrenia. What are the potential causes and solutions?
A1: High variability in in-vivo efficacy studies for antipsychotics is a common challenge. Key factors to investigate include:
-
Pharmacokinetic Variability: Differences in drug absorption, distribution, metabolism, and excretion (ADME) among individual animals can lead to varying exposures. This is particularly relevant for compounds metabolized by polymorphic enzymes like Cytochrome P450 2D6 (CYP2D6).[1][2]
-
Animal Model and Behavioral Endpoint: The choice of animal model (e.g., genetic, drug-induced, or neurodevelopmental models) and the specific behavioral tests used (e.g., locomotor activity, prepulse inhibition) can have inherent variability.[3][4][5] Ensure that the model is well-validated in your lab and that personnel are highly trained to minimize procedural inconsistencies.
-
Target Engagement: Inconsistent target engagement at key receptors like the Dopamine D2 (D2) and Serotonin 5-HT2A (5-HT2A) receptors can lead to variable responses. Consider running parallel pharmacokinetic/pharmacodynamic (PK/PD) studies to correlate plasma/brain concentrations with receptor occupancy.
Solution Workflow:
-
Assess Pharmacokinetics: Conduct a pilot PK study in your chosen animal model to determine key parameters (Cmax, Tmax, AUC, half-life). Analyze plasma samples from your efficacy study to correlate drug exposure with behavioral outcomes.
-
Refine Animal Model Protocol: Strictly standardize all experimental conditions, including animal handling, housing, light/dark cycles, and testing times. Ensure behavioral scoring is performed by blinded observers using clear, objective criteria.
-
Confirm Target Engagement: If possible, perform ex-vivo receptor binding studies on brain tissue from a subset of animals to confirm that the drug is reaching and binding to its intended targets at the doses administered.
Q2: Our in-vitro receptor binding assays are showing inconsistent Ki values for our compound. How can we troubleshoot this?
A2: Inconsistent Ki (inhibition constant) values in radioligand binding assays can stem from several sources:
-
Assay Conditions: Factors such as buffer composition, pH, temperature, and incubation time can significantly impact binding affinity. Ensure these are consistent across all experiments.
-
Radioligand Quality: Degradation of the radioligand can lead to lower specific binding and increased variability. Always check the purity and age of your radioligand stock.
-
Cell Membrane Preparation: The quality and consistency of your cell membrane preparation are critical. Variations in protein concentration or receptor expression levels between batches can alter binding results.
-
Data Analysis: Incorrectly defining non-specific binding or using an inappropriate curve-fitting model (e.g., one-site vs. two-site fit) can lead to inaccurate Ki calculations.
Q3: We are concerned about the potential for our compound to cause cardiac side effects. What is a key in-vitro screen we should perform?
A3: A critical early safety screen is the hERG potassium channel inhibition assay . Blockade of the hERG channel can prolong the QT interval, which is a risk factor for serious cardiac arrhythmias.[6][7] This is a common off-target effect for many classes of drugs, including some antipsychotics. An in-vitro patch-clamp assay using cells expressing the hERG channel is the gold-standard method to determine the IC50 (half-maximal inhibitory concentration) of your compound.
Troubleshooting Guides
Issue 1: High Inter-Individual Variability in Plasma Concentration
Problem: In both preclinical and clinical studies, you observe a wide range of plasma concentrations of your compound despite administering the same dose.
Root Causes & Solutions:
| Root Cause | Investigation & Solution |
| Metabolic Polymorphism | Investigation: Screen for metabolism by key polymorphic cytochrome P450 enzymes, particularly CYP2D6, which is a major metabolic pathway for many antipsychotics like risperidone.[2][8] Solution: Use in-vitro systems with specific CYP isozymes (e.g., recombinant enzymes or human liver microsomes with specific inhibitors) to identify the primary metabolizing enzymes. If a polymorphic enzyme like CYP2D6 is involved, consider genotyping subjects in clinical studies or using animal strains with known CYP phenotypes in preclinical work.[1][9][10] |
| Drug-Drug Interactions (DDIs) | Investigation: Review co-administered medications in clinical studies or components of the vehicle/diet in animal studies. Solution: Conduct in-vitro CYP inhibition and induction assays to assess the DDI potential of your compound. If your compound is a substrate of a specific CYP enzyme, avoid co-administration with known potent inhibitors or inducers of that enzyme. |
| Variable Oral Absorption | Investigation: Assess the compound's solubility and permeability (e.g., using a Caco-2 assay). Check for involvement of efflux transporters like P-glycoprotein (P-gp). Solution: If solubility is poor, consider formulation changes. If the compound is a P-gp substrate, be aware of potential interactions with P-gp inhibitors/inducers. |
Issue 2: Discrepancy Between In-Vitro Affinity and In-Vivo Potency
Problem: Your compound shows high affinity for the D2 receptor in vitro (low nM Ki), but requires much higher doses than expected to achieve a therapeutic effect in vivo.
Root Causes & Solutions:
| Root Cause | Investigation & Solution |
| Poor Blood-Brain Barrier (BBB) Penetration | Investigation: Measure the brain-to-plasma concentration ratio (B/P ratio) in an animal PK study. Solution: If the B/P ratio is low, the compound may be actively effluxed from the brain. In-vitro transporter assays (e.g., with P-gp or BCRP) can confirm this. Medicinal chemistry efforts may be needed to improve BBB penetration. |
| High Plasma Protein Binding | Investigation: Measure the fraction of unbound drug in plasma using equilibrium dialysis. Solution: Only the unbound fraction of a drug is available to cross the BBB and interact with the target. If plasma protein binding is very high (>99%), the free concentration available to the brain may be insufficient, necessitating higher doses. |
| Rapid Metabolism | Investigation: Characterize the in-vivo metabolic profile. A short half-life due to rapid clearance will require higher or more frequent dosing to maintain therapeutic concentrations. Solution: If clearance is too rapid, formulation strategies (e.g., long-acting injectables) or chemical modifications to block metabolic "soft spots" may be required.[11] |
| Receptor State Affinity | Investigation: The D2 receptor exists in high-affinity (D2High) and low-affinity states for dopamine.[12][13] Some radioligands may not distinguish between these states, whereas in-vivo efficacy is related to displacing endogenous dopamine from the D2High state. Solution: Use functional assays or specialized binding assays with agonist radioligands to probe the compound's interaction with different receptor affinity states.[14] |
Quantitative Data Summary
The following tables provide reference data for well-characterized atypical antipsychotics to serve as a benchmark for experimental results.
Table 1: Receptor Binding Affinities (Ki, nM)
| Compound | Dopamine D2[15][16] | Serotonin 5-HT2A[17][18] | Sigma-1[19][20] | Sigma-2[20] |
| Risperidone | ~3-5 | ~4-6 | >1000 | >1000 |
| Clozapine | ~30-90 | ~5-10 | ~150 | ~200 |
| Haloperidol | ~1-2 | ~50-100 | ~2-4 | High Affinity |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Table 2: In-Vitro Safety & Metabolism Parameters
| Compound | hERG Inhibition IC50 (µM) | Primary Metabolizing CYP(s) |
| Risperidone | 0.16[21] | CYP2D6[2][8] |
| Clozapine | 2.5 (HEK293 cells)[22] | CYP1A2, CYP3A4 |
| Haloperidol | ~0.03 | CYP2D6, CYP3A4 |
| This compound | Data Not Available | Data Not Available |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay (D2 Receptor)
-
Objective: To determine the binding affinity (Ki) of a test compound for the Dopamine D2 receptor.
-
Materials:
-
Cell membranes from HEK293 cells stably expressing the human D2 receptor.
-
Radioligand: [3H]-Raclopride or [3H]-Spiperone (antagonist).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Test compound (e.g., this compound) at 10-12 serial dilutions.
-
Non-specific binding control: 10 µM Haloperidol.
-
96-well plates, filter mats, scintillation fluid, and a microplate scintillation counter.
-
-
Procedure:
-
In a 96-well plate, add assay buffer, cell membranes (20-40 µg protein/well), and the test compound at various concentrations.
-
Initiate the binding reaction by adding the radioligand at a concentration near its Kd (e.g., 1-2 nM for [3H]-Raclopride).
-
For non-specific binding wells, add 10 µM Haloperidol instead of the test compound. For total binding wells, add vehicle.
-
Incubate the plate at room temperature for 60-90 minutes.
-
Terminate the reaction by rapid filtration over glass fiber filter mats using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filter mats, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: hERG Channel Inhibition Assay (Manual Patch-Clamp)
-
Objective: To determine the IC50 of a test compound for inhibition of the hERG potassium channel.
-
Materials:
-
HEK293 cells stably expressing the human hERG channel.
-
Whole-cell patch-clamp rig (amplifier, micromanipulator, perfusion system).
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES, pH 7.4.
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 5 Mg-ATP, 10 HEPES, pH 7.2.
-
Test compound at 5-7 serial dilutions.
-
-
Procedure:
-
Establish a stable whole-cell patch-clamp recording from a single hERG-expressing cell.
-
Apply a voltage-clamp protocol to elicit hERG tail currents. A typical protocol involves holding the cell at -80 mV, depolarizing to +20 mV for 2-5 seconds to activate and inactivate the channels, and then repolarizing to -50 mV to measure the peak tail current.
-
Record baseline currents in the external solution (vehicle control).
-
Perfuse the cell with the lowest concentration of the test compound until a steady-state block is achieved (typically 3-5 minutes).
-
Repeat step 4 for each increasing concentration of the test compound.
-
After the highest concentration, perform a washout with the external solution to assess the reversibility of the block.
-
-
Data Analysis:
-
Measure the peak tail current amplitude at each concentration.
-
Normalize the current at each concentration to the baseline (control) current to get the percentage of inhibition.
-
Plot the percentage of inhibition against the log concentration of the test compound.
-
Fit the data to a standard concentration-response (Hill) equation to determine the IC50 value.
-
Visualizations
References
- 1. Genetic Testing for Antipsychotic Pharmacotherapy: Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Into a Deeper Understanding of CYP2D6’s Role in Risperidone Monotherapy and the Potential Side Effects in Schizophrenia Spectrum Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of Animal Models Related to Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia | MDPI [mdpi.com]
- 5. Animal models of schizophrenia: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. State dependent dissociation of HERG channel inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the HERG channel by droperidol depends on channel gating and involves the S6 residue F656 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influence of CYP2D6 Metabolizer Status on Risperidone and Paliperidone Tolerability in Children and Adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impact of CYP2D6*2, CYP2D6*35, rs5758550, and related haplotypes on risperidone clearance in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of CYP2D6*2, CYP2D6*35, rs5758550, and related haplotypes on risperidone clearance in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Dopamine displaces [3H]domperidone from high-affinity sites of the dopamine D2 receptor, but not [3H]raclopride or [3H]spiperone in isotonic medium: Implications for human positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sites.utoronto.ca [sites.utoronto.ca]
- 14. Effect of risperidone on high-affinity state of dopamine D2 receptors: a PET study with agonist ligand [11C](R)-2-CH3O-N-n-propylnorapomorphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Atypical neuroleptics have low affinity for dopamine D2 receptors or are selective for D4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 5-HT2A receptor blockade in patients with schizophrenia treated with risperidone or clozapine. A SPET study using the novel 5-HT2A ligand 123I-5-I-R-91150 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Atypical Antipsychotics and Inverse Agonism at 5-HT2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sigma1 and sigma2 receptor binding affinity and selectivity of SA4503 and fluoroethyl SA4503 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Inhibition of cloned hERG potassium channels by risperidone and paliperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Blockade of HERG human K+ channels and IKr of guinea-pig cardiomyocytes by the antipsychotic drug clozapine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Analytical Methods for Cloperidone Detection
Welcome to the technical support center for the analytical detection of Cloperidone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer answers to frequently asked questions related to the analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for the detection and quantification of this compound?
A1: Due to the limited number of published methods specifically for this compound, the most suitable analytical techniques are inferred from its chemical structure (a quinazolinedione derivative). The recommended methods include High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). LC-MS/MS is often preferred for its high sensitivity and selectivity, especially for analysis in complex biological matrices.
Q2: What are the key chemical properties of this compound relevant to its analysis?
A2: Understanding the physicochemical properties of this compound is crucial for method development. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₃ClN₄O₂ | [1][2] |
| Molar Mass | 398.89 g/mol | [3] |
| IUPAC Name | 3-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-1H-quinazoline-2,4-dione | [1][3] |
| Physical Description | Likely a solid at room temperature | Inferred |
| Solubility | Expected to be soluble in organic solvents like methanol and acetonitrile | Inferred from structure |
Q3: How should I prepare this compound samples from biological matrices like plasma or urine?
A3: Sample preparation is a critical step to remove interferences and concentrate the analyte.[4][5] Common techniques for biological matrices include:
-
Protein Precipitation (PPT): This is a simple and fast method, often using cold acetonitrile, to remove proteins from plasma or serum samples.[4]
-
Liquid-Liquid Extraction (LLE): LLE uses two immiscible solvents to separate this compound from the aqueous biological matrix into an organic layer.[3] The choice of organic solvent is crucial for good recovery.
-
Solid-Phase Extraction (SPE): SPE provides a cleaner extract than PPT or LLE by using a solid sorbent to retain this compound while interferences are washed away.[4]
Troubleshooting Guides
HPLC Method Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor peak shape (tailing or fronting) | - Column degradation- Incompatible mobile phase pH- Sample overload | - Replace the column- Adjust mobile phase pH to be at least 2 pH units away from the pKa of this compound- Reduce sample concentration or injection volume |
| Inconsistent retention times | - Fluctuations in mobile phase composition- Leaks in the HPLC system- Temperature variations | - Ensure proper mobile phase mixing and degassing- Check for leaks in pump seals, fittings, and connections- Use a column oven to maintain a consistent temperature |
| Low sensitivity | - Inappropriate detection wavelength- Poor extraction recovery- Sample degradation | - Determine the UV maximum of this compound (if not known, a PDA detector can be used to find the optimal wavelength)- Optimize the sample preparation method (e.g., change SPE sorbent, LLE solvent)- Investigate sample stability under storage and analytical conditions |
GC-MS Method Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No peak or very small peak for this compound | - this compound is not volatile enough for GC analysis- Thermal degradation in the injector | - Derivatization may be necessary to increase volatility and thermal stability- Optimize injector temperature (start with a lower temperature) |
| Poor chromatography (broad peaks) | - Active sites in the GC liner or column- Inappropriate carrier gas flow rate | - Use a deactivated liner and column- Optimize the carrier gas flow rate for the column dimensions |
| Matrix interference | - Insufficient sample cleanup | - Employ a more rigorous sample preparation technique like SPE to remove matrix components |
LC-MS/MS Method Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Ion suppression or enhancement | - Co-eluting matrix components interfering with ionization | - Improve chromatographic separation to separate this compound from interfering compounds- Optimize sample preparation to remove matrix effects- Use a deuterated internal standard to compensate for matrix effects |
| Low signal intensity | - Poor ionization efficiency- Suboptimal MS parameters | - Adjust mobile phase pH and organic content to promote ionization- Optimize MS parameters such as capillary voltage, gas flow, and collision energy |
| Inconsistent results | - Sample instability in the autosampler | - Evaluate the stability of this compound in the final sample solution and keep the autosampler cooled if necessary |
Experimental Protocols
The following are generalized, illustrative protocols for the analysis of this compound. These should be optimized for your specific instrumentation and application.
Illustrative HPLC-UV Protocol
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and 0.1 M ammonium acetate buffer (pH 5.5) (60:40, v/v)[6] |
| Flow Rate | 1.0 mL/min[6] |
| Column Temperature | 40°C[6] |
| Detection Wavelength | Estimated around 270-280 nm (requires experimental determination) |
| Injection Volume | 20 µL |
| Internal Standard | A structurally similar compound, e.g., another quinazolinedione derivative |
Illustrative GC-MS Protocol
| Parameter | Condition |
| Column | DB-5ms or similar (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250°C |
| Oven Program | Start at 150°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min |
| MS Ion Source Temp | 230°C |
| MS Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-500 |
Illustrative LC-MS/MS Protocol
| Parameter | Condition |
| Column | C18 or C8 UPLC/HPLC column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transitions | Precursor and product ions would need to be determined by infusing a this compound standard. For a molecule of this mass, a precursor ion around m/z 399 would be expected. |
| Internal Standard | Deuterated this compound (if available) or a structurally similar compound |
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: Logical troubleshooting workflow for analytical issues.
References
- 1. This compound | C21H23ClN4O2 | CID 10675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound Hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. Determination of Chlorpromazine, Haloperidol, Levomepromazine, Olanzapine, Risperidone, and Sulpiride in Human Plasma by Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of a method for quantitation of the clopidogrel active metabolite, clopidogrel, clopidogrel carboxylic acid, and 2-oxo-clopidogrel in feline plasma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Bioavailability of Cloperidone in Vivo
Disclaimer: Publicly available research specifically detailing the in vivo bioavailability of cloperidone and strategies to enhance it is limited. The following troubleshooting guides and FAQs have been developed by drawing parallels with clopidogrel, a drug with known bioavailability challenges, and other poorly soluble compounds. The experimental protocols and data presented are intended as illustrative examples to guide researchers in their investigations with this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing very low plasma concentrations of this compound in our preclinical animal studies after oral administration. What are the potential reasons for this poor bioavailability?
Poor oral bioavailability of a drug like this compound can stem from several factors, which can be broadly categorized as physicochemical and physiological.
-
Physicochemical Properties:
-
Low Aqueous Solubility: The drug must dissolve in the gastrointestinal (GI) fluids to be absorbed. This compound's solubility characteristics are not well-documented, but if it is a poorly water-soluble compound, this will be a primary barrier to absorption.[1][2]
-
Poor Permeability: The drug must be able to pass through the intestinal membrane into the bloodstream.
-
-
Physiological Factors:
-
Extensive First-Pass Metabolism: After absorption from the gut, the drug passes through the liver before reaching systemic circulation.[3] The liver contains enzymes, such as cytochrome P450s (CYPs), that can metabolize the drug, reducing the amount of active compound that reaches the rest of the body.[3][4][5] Clopidogrel, for example, is a prodrug where only about 15% is converted to its active metabolite, while the rest is hydrolyzed to an inactive form.[3][5]
-
Efflux by Transporters: P-glycoprotein (P-gp) is an efflux transporter in the intestinal wall that can actively pump absorbed drug back into the GI lumen, limiting its net absorption.[5][6][7]
-
Degradation in the GI Tract: The drug may be unstable in the acidic environment of the stomach or susceptible to enzymatic degradation in the intestine.
-
Q2: How can we begin to troubleshoot the poor bioavailability of this compound in our experiments?
A systematic approach is crucial. We recommend the following initial steps:
-
Physicochemical Characterization:
-
Determine the aqueous solubility of this compound at different pH values relevant to the GI tract (e.g., pH 1.2, 4.5, and 6.8).
-
Assess its permeability using an in vitro model like the Caco-2 cell permeability assay.
-
-
In Vitro Metabolism Studies:
-
Incubate this compound with liver microsomes (from the relevant animal species and human) to assess its metabolic stability and identify the major metabolizing enzymes.
-
-
Formulation Screening:
-
Start with simple formulation strategies to enhance solubility, such as using co-solvents or cyclodextrins, and evaluate their impact on in vitro dissolution.
-
The results from these initial experiments will help you identify the primary bottleneck (solubility, permeability, or metabolism) and guide the selection of a more advanced formulation strategy.
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations of this compound
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor aqueous solubility leading to incomplete dissolution. | Develop a formulation to enhance solubility and dissolution rate. | Increased and more consistent plasma concentrations. |
| Extensive first-pass metabolism in the liver and/or gut wall. | Co-administer with a known inhibitor of the identified metabolizing enzymes (for research purposes only) or develop a formulation that bypasses first-pass metabolism (e.g., lymphatic delivery). | Higher plasma concentrations of the parent drug. |
| P-glycoprotein (P-gp) mediated efflux. | Co-administer with a P-gp inhibitor (e.g., piperine) in preclinical models or use excipients that inhibit P-gp.[8] | Increased absorption and higher plasma concentrations. |
| Degradation in the GI tract. | Use enteric-coated formulations to protect the drug from stomach acid if it is acid-labile. | Improved stability and higher bioavailability. |
Issue 2: Inconsistent Results Between In Vitro Dissolution and In Vivo Bioavailability
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Precipitation of the drug in the GI tract after initial dissolution from an enabling formulation. | Incorporate precipitation inhibitors (e.g., HPMC, PVP) into your formulation.[9] | Maintained supersaturation in vivo, leading to better correlation with in vitro dissolution and improved bioavailability. |
| Food effects significantly altering GI physiology. | Conduct in vivo studies in both fasted and fed states to assess the impact of food. Food has been shown to substantially increase the bioavailability of clopidogrel.[10] | A clear understanding of how food affects the drug's absorption, which can inform formulation design. |
| Inappropriate in vitro dissolution method. | Use biorelevant dissolution media (e.g., FaSSIF, FeSSIF) that mimic the composition of intestinal fluids in fasted and fed states. | Better prediction of in vivo performance from in vitro data.[11] |
Data Presentation: Example Pharmacokinetic Data
The following tables present example pharmacokinetic data from a hypothetical preclinical study in rats, comparing a standard suspension of this compound to two different enabling formulations. This illustrates how to structure your data for clear comparison.
Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Rats (n=6 per group)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC0-t (ng·hr/mL) | Relative Bioavailability (%) |
| This compound Suspension | 10 | 50 ± 15 | 1.0 ± 0.5 | 200 ± 50 | 100 |
| Solid Dispersion | 10 | 250 ± 60 | 0.5 ± 0.2 | 1000 ± 200 | 500 |
| Nanoemulsion | 10 | 400 ± 80 | 0.5 ± 0.2 | 1600 ± 300 | 800 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion of this compound
This protocol describes the solvent evaporation method for preparing a solid dispersion, a common technique to improve the dissolution of poorly soluble drugs.[12][13]
Materials:
-
This compound
-
Polymer carrier (e.g., PVP K30, HPMC, Soluplus®)
-
Organic solvent (e.g., methanol, ethanol, dichloromethane)
-
Rotary evaporator
-
Mortar and pestle
Method:
-
Accurately weigh this compound and the polymer carrier in a predetermined ratio (e.g., 1:1, 1:3, 1:5 by weight).
-
Dissolve both the drug and the polymer in a suitable organic solvent in a round-bottom flask. Use the minimum amount of solvent necessary to achieve a clear solution.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under vacuum at a controlled temperature (e.g., 40-50°C).
-
Once the solvent is completely removed and a thin film is formed on the flask wall, continue to dry under high vacuum for several hours to remove any residual solvent.
-
Scrape the solid dispersion from the flask.
-
Gently grind the solid dispersion into a fine powder using a mortar and pestle.
-
Store the resulting powder in a desiccator until further use.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical in vivo study to evaluate the oral bioavailability of different this compound formulations.
Materials:
-
Male Wistar rats (or other appropriate strain), 200-250g
-
This compound formulations (e.g., suspension, solid dispersion, nanoemulsion)
-
Oral gavage needles
-
Blood collection tubes (e.g., containing K2EDTA)
-
Centrifuge
-
Analytical method for quantifying this compound in plasma (e.g., LC-MS/MS)
Method:
-
Fast the rats overnight (approximately 12 hours) with free access to water.
-
Divide the rats into groups (e.g., n=6 per formulation).
-
Administer the this compound formulations to the respective groups via oral gavage at a specified dose.
-
Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Immediately transfer the blood samples into tubes containing an anticoagulant.
-
Centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Harvest the plasma and store it at -80°C until analysis.
-
Analyze the plasma samples to determine the concentration of this compound using a validated bioanalytical method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Visualizations
Caption: Key physiological barriers to oral drug bioavailability.
Caption: Workflow for developing a bioavailability-enhancing formulation.
Caption: Hypothetical metabolic pathway for this compound as a prodrug.
References
- 1. mdpi.com [mdpi.com]
- 2. ijmsdr.org [ijmsdr.org]
- 3. Clinical Pharmacokinetics and Pharmacodynamics of Clopidogrel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. ClinPGx [clinpgx.org]
- 8. Enhanced Oral Bioavailability of Domperidone with Piperine in Male Wistar Rats: Involvement of CYP3A1 and P-gp Inhibition [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Comparative bioavailability of two oral formulations of clopidogrel: Determination of clopidogrel and its carboxylic acid metabolite (SR26334) under fasting and fed conditions in healthy subjects | Semantic Scholar [semanticscholar.org]
- 11. farmaciajournal.com [farmaciajournal.com]
- 12. In Vitro–In Silico Approach in the Development of Clopidogrel Solid Dispersion Formulations [mdpi.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Protocol Adjustments for Clopidogrel in Different Cell Lines
A Note on Terminology: This document addresses the experimental use of Clopidogrel . Initial inquiries regarding "Cloperidone" suggest a possible misspelling, as the vast majority of relevant scientific literature pertains to Clopidogrel, a widely used antiplatelet agent.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Clopidogrel in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Clopidogrel?
A1: Clopidogrel is a prodrug, meaning it requires metabolic activation in the liver to become pharmacologically active.[1][2][3] Its active metabolite irreversibly inhibits the P2Y12 subtype of the adenosine diphosphate (ADP) receptor on platelets.[1][3][4][5] This inhibition prevents ADP-mediated activation of the glycoprotein GPIIb/IIIa complex, which is crucial for platelet aggregation and thrombus formation.[3][4]
Q2: Does Clopidogrel have effects on cell types other than platelets?
A2: Yes, while its primary target is platelets, studies have shown that Clopidogrel can have various effects on other cell types, including:
-
Endothelial Cells: Clopidogrel can improve endothelial function and nitric oxide (NO) bioavailability.[6][7][8] It has also been shown to reduce the expression of adhesion molecules like VCAM-1, which are involved in inflammation.[9][10]
-
Bone Cells: Some research suggests that Clopidogrel may inhibit osteoblast function and could potentially impact bone health with long-term exposure.[11][12]
-
Inflammatory Cells: Clopidogrel exhibits anti-inflammatory properties by reducing the levels of inflammatory markers such as C-reactive protein (hsCRP) and modulating inflammatory signaling pathways like NF-κB.[9][13][14][15]
-
Cancer Cells: There is emerging research into the effects of P2Y12 inhibitors on cancer cells, with some studies suggesting a potential role in modulating tumor growth and metastasis, although this is not a primary application of the drug.[16]
Q3: Why am I not observing an effect of Clopidogrel in my in vitro cell culture experiments?
A3: A common reason for the lack of an in vitro effect is that Clopidogrel is a prodrug and requires metabolic activation by cytochrome P450 (CYP) enzymes in the liver, primarily CYP2C19.[1][3][5][17] Most cell lines do not express sufficient levels of these enzymes to convert Clopidogrel to its active thiol metabolite.[2] Therefore, applying Clopidogrel directly to most cell cultures will not result in the expected P2Y12 inhibition. To study its effects in vitro, you should use the active metabolite of Clopidogrel.
Q4: Are there known cell line-specific sensitivities to Clopidogrel?
A4: Cell line-specific sensitivity is highly dependent on the expression of the P2Y12 receptor and the specific metabolic capabilities of the cell line. For instance, cells that do not express the P2Y12 receptor will not exhibit direct effects from the active metabolite of Clopidogrel related to this pathway. Furthermore, some of the observed "off-target" or pleiotropic effects of Clopidogrel may be cell-type dependent. For example, its anti-inflammatory effects might be more pronounced in immune cells or endothelial cells compared to other cell types.[10][18]
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of Cell Function
| Possible Cause | Troubleshooting Step |
| Use of Inactive Prodrug: Clopidogrel is a prodrug and is not active in vitro in most cell lines.[2] | Use the active thiol metabolite of Clopidogrel for in vitro experiments. |
| Low or Absent P2Y12 Receptor Expression: The target cell line may not express the P2Y12 receptor. | Confirm P2Y12 receptor expression at the mRNA and protein level (e.g., via RT-qPCR, Western Blot, or flow cytometry). |
| Incorrect Drug Concentration: The concentration of the active metabolite may be too low to elicit a response. | Perform a dose-response curve to determine the optimal concentration for your specific cell line and endpoint. |
| Degradation of Active Metabolite: The active thiol metabolite can be unstable. | Prepare fresh solutions of the active metabolite for each experiment and minimize exposure to air and light. |
| Cell Culture Conditions: High serum concentrations or other media components may interfere with the drug's activity. | Test the effect of the active metabolite in low-serum or serum-free media for a short duration, if compatible with your cell line. |
Issue 2: High Variability in Experimental Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding Density: Variations in cell number can lead to different responses. | Ensure accurate and consistent cell counting and seeding for all experimental wells. |
| Edge Effects in Multi-well Plates: Evaporation and temperature gradients can affect cells in the outer wells. | Avoid using the outermost wells of the plate for experimental conditions or fill them with a buffer to minimize evaporation. |
| Incomplete Drug Solubilization: The active metabolite may not be fully dissolved. | Ensure complete solubilization of the compound in the appropriate solvent (e.g., DMSO) before diluting in culture medium. Run a solvent control. |
| Variability in Treatment Incubation Time: Inconsistent exposure times can lead to variable results. | Use a multichannel pipette or an automated liquid handler for simultaneous addition of the drug to replicate wells. |
Quantitative Data Summary
While IC50 values for Clopidogrel are most commonly reported in the context of platelet aggregation, this data can provide a starting point for estimating effective concentrations in other cell types expressing the P2Y12 receptor.
| Parameter | Cell/System Type | Value | Notes |
| IC50 for ADP-induced platelet aggregation | Washed Human Platelets | 1.9 ± 0.3 µM | This value is for the parent compound, Clopidogrel, in a washed platelet system where some level of activation can occur in vitro.[19] |
| IC50 for PAF-induced platelet aggregation | Human Platelets | Varies with drug combinations | The inhibitory effect of Clopidogrel can be influenced by other agents.[20] |
Note: For non-platelet cell lines, it is crucial to empirically determine the effective concentration of the active metabolite of Clopidogrel for the desired biological endpoint (e.g., inhibition of proliferation, induction of apoptosis, or reduction of inflammatory markers).
Experimental Protocols
Protocol 1: General Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the Clopidogrel active metabolite in complete culture medium. Remove the old medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the no-treatment control.
Protocol 2: Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This protocol is a general guideline for flow cytometry-based apoptosis detection.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the Clopidogrel active metabolite at the desired concentrations for the appropriate duration. Include positive and negative controls.
-
Cell Harvesting:
-
Adherent cells: Gently trypsinize the cells, collect them, and wash with cold PBS.
-
Suspension cells: Collect the cells by centrifugation and wash with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: Clopidogrel's mechanism of action.
Caption: General experimental workflow for Clopidogrel studies.
References
- 1. Clopidogrel - Wikipedia [en.wikipedia.org]
- 2. Clopidogrel: a review of its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Clopidogrel Bisulfate? [synapse.patsnap.com]
- 6. ahajournals.org [ahajournals.org]
- 7. In vitro effects of clopidogrel on the platelet-subendothelium interaction, platelet thromboxane and endothelial prostacyclin production, and nitric oxide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Antiatherosclerotic Potential of Clopidogrel: Antioxidant and Anti-Inflammatory Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pleiotropic effects of clopidogrel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clopidogrel (Plavix), a P2Y12 receptor antagonist, inhibits bone cell function in vitro and decreases trabecular bone in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Anti-inflammatory Renoprotective Effect of Clopidogrel and Irbesartan in Chronic Renal Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. Ticagrelor and clopidogrel suppress NF-κB signaling pathway to alleviate LPS-induced dysfunction in vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Clopidogrel in a combined therapy with anticancer drugs—effect on tumor growth, metastasis, and treatment toxicity: Studies in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ashpublications.org [ashpublications.org]
- 19. Specific inhibition of ADP-induced platelet aggregation by clopidogrel in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Purity of Synthesized Cloperidone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the purity of synthesized Cloperidone.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities encountered during the synthesis of this compound?
A1: During the synthesis of this compound, several types of impurities can arise. These can be broadly categorized as:
-
Process-Related Impurities: These are impurities that originate from the synthetic route itself. They can include unreacted starting materials, intermediates, and byproducts of side reactions. For instance, a potential impurity could be the R-(-)-o-chlorophenylglycine methyl ester, a stereoisomer of a key intermediate.[1]
-
Degradation Products: this compound can degrade under certain conditions, leading to the formation of impurities. Oxidation is a common degradation pathway, and oxidative degradation can lead to the formation of N-oxides or other oxidized species.[2] Forced degradation studies under acidic, basic, oxidative, and photolytic conditions can help identify potential degradation products.[3][4][5][6]
-
Residual Solvents: Solvents used in the synthesis and purification steps may not be completely removed and can remain as impurities.
-
Inorganic Impurities: These can include reagents, catalysts, and heavy metals that are not fully removed during the work-up and purification process.
Q2: My synthesized this compound has a noticeable color. What could be the cause and how can I remove it?
A2: A colored impurity often indicates the presence of high molecular weight byproducts or degradation products with chromophores. The color can sometimes be removed by recrystallization with the aid of activated charcoal. The charcoal adsorbs the colored impurities, which can then be removed by hot filtration.
Q3: After recrystallization, the yield of pure this compound is very low. What are the possible reasons and how can I improve it?
A3: Low recovery after recrystallization can be due to several factors:
-
Using too much solvent: Dissolving the crude product in an excessive amount of hot solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.[7] It is crucial to use the minimum amount of hot solvent required to fully dissolve the solid.[8]
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities within the crystal lattice.[7] Gradual cooling allows for the formation of larger, purer crystals.
-
The chosen solvent is not ideal: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[9] If the compound has significant solubility in the solvent even at low temperatures, the recovery will be poor.
-
Incomplete precipitation: Ensure the solution is cooled for a sufficient amount of time, potentially in an ice bath, to maximize crystal formation.[8]
Q4: How can I effectively remove both polar and non-polar impurities from my this compound sample?
A4: A combination of purification techniques is often necessary to remove a wide range of impurities.
-
Column Chromatography: This is a highly effective method for separating compounds with different polarities.[10][11][12][13][14] By choosing an appropriate stationary phase (e.g., silica gel) and a suitable mobile phase gradient, you can separate this compound from both more polar and less polar impurities.
-
Recrystallization: This technique is excellent for removing small amounts of impurities from a solid compound.[9][15] A well-chosen solvent will selectively dissolve the desired compound at a high temperature while leaving insoluble impurities behind, and upon cooling, the pure compound will crystallize out, leaving soluble impurities in the solvent.
A sequential approach, such as initial purification by column chromatography followed by a final recrystallization step, can yield highly pure this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Broad or multiple spots on TLC after synthesis | Incomplete reaction, presence of starting materials, or formation of multiple byproducts. | 1. Monitor the reaction progress more closely using TLC to ensure completion. 2. Optimize reaction conditions (temperature, reaction time, stoichiometry of reagents). 3. Purify the crude product using column chromatography to separate the desired product from impurities.[10][11] |
| Oily product instead of solid this compound | Presence of residual solvent or impurities that lower the melting point. | 1. Ensure all solvents are thoroughly removed under vacuum. 2. Attempt to solidify the oil by trituration with a non-polar solvent like hexane. 3. Purify the oil using column chromatography. |
| Purity does not improve after recrystallization | The chosen solvent is not effective in separating the impurity, or the impurity co-crystallizes with the product. | 1. Perform a thorough solvent screen to find a more suitable recrystallization solvent or a two-solvent system.[7][15] 2. Consider using a different purification technique, such as column chromatography, before recrystallization. |
| New impurity peak appears in HPLC after storage | The compound is degrading over time. | 1. Investigate the stability of the purified this compound under different storage conditions (light, temperature, humidity). 2. Store the compound in a cool, dark, and dry place, potentially under an inert atmosphere. 3. Consider the possibility of N-oxide formation as a degradation product.[4] |
Experimental Protocols
Protocol 1: Recrystallization of this compound Hydrochloride
This protocol describes a general procedure for the recrystallization of this compound Hydrochloride. The ideal solvent should be determined experimentally.
1. Solvent Selection:
- Test the solubility of a small amount of crude this compound HCl in various solvents (e.g., ethanol, methanol, isopropanol, acetone, acetonitrile, and water) at room and elevated temperatures.
- An ideal solvent will dissolve the compound when hot but not at room temperature.[9] A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can also be effective.[7]
2. Procedure:
- Place the crude this compound HCl in an Erlenmeyer flask.
- Add a minimal amount of the chosen hot solvent to just dissolve the solid.[8]
- If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
- Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.
- Allow the filtrate to cool slowly to room temperature to allow for crystal formation.
- Once crystal formation appears to be complete, cool the flask in an ice bath for at least 30 minutes to maximize the yield.[8]
- Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
- Dry the purified crystals under vacuum.
Protocol 2: Purification of this compound by Column Chromatography
This protocol provides a general guideline for purifying this compound using silica gel column chromatography.
1. Preparation:
- Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography).
- Mobile Phase (Eluent): A solvent system of varying polarity, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane/methanol). The optimal eluent composition should be determined by thin-layer chromatography (TLC) analysis of the crude mixture.
2. Column Packing:
- Prepare a slurry of silica gel in the initial, least polar eluent.
- Pour the slurry into the chromatography column and allow the silica to settle, ensuring an evenly packed column.[14]
- Add a thin layer of sand on top of the silica gel to prevent disturbance of the stationary phase when adding the sample and eluent.[10]
3. Sample Loading and Elution:
- Dissolve the crude this compound in a minimum amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel (dry loading).
- Carefully apply the sample to the top of the column.
- Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing the polarity (gradient elution).[14]
- Collect fractions and monitor the separation using TLC or HPLC.
- Combine the fractions containing the pure this compound and evaporate the solvent to obtain the purified product.
Protocol 3: HPLC Method for Purity Analysis of this compound
This is a general HPLC method that can be adapted for the purity analysis of this compound, based on methods for similar compounds.[16][17]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[18] A typical starting point could be a gradient of 30-70% acetonitrile in a 20 mM ammonium acetate buffer (pH adjusted to 4.5).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., determined by UV-Vis spectroscopy, likely around 230-280 nm).
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30 °C.
Data Presentation
Table 1: Example of Purity Enhancement of this compound
| Purification Step | Initial Purity (by HPLC, Area %) | Final Purity (by HPLC, Area %) | Yield (%) | Major Impurity Removed |
| Recrystallization (Ethanol) | 95.2% | 98.5% | 75% | Starting Material A |
| Column Chromatography | 92.0% | 99.1% | 60% | Byproduct B, Isomer C |
| Sequential Purification (Column then Recrystallization) | 92.0% | 99.8% | 55% | All major impurities |
Note: This data is illustrative and the actual results will depend on the specific impurities present and the experimental conditions.
Visualizations
Caption: General workflow for the purification of synthesized this compound.
Caption: Troubleshooting decision tree for this compound purification.
References
- 1. CN101747219A - Synthesis of clopidogrel impurity intermediate - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. Forced degradation studies, and effect of surfactants and titanium dioxide on the photostability of paliperidone by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. actascientific.com [actascientific.com]
- 6. biomedres.us [biomedres.us]
- 7. Home Page [chem.ualberta.ca]
- 8. m.youtube.com [m.youtube.com]
- 9. mt.com [mt.com]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. Column chromatography - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. Isolation of natural products by low-pressure column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Column Chromatography ppt | PPT [slideshare.net]
- 15. Reagents & Solvents [chem.rochester.edu]
- 16. Sensitive Method for the Quantitative Determination of Risperidone in Tablet Dosage Form by High-Performance Liquid Chromatography Using Chlordiazepoxide as Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. WO2009077784A2 - Hpcl method for analysing clopidogrel - Google Patents [patents.google.com]
Validation & Comparative
Validating the Sedative Effects of Cloperidone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential sedative effects of Cloperidone, an atypical antipsychotic, against other commonly used sedative agents. Due to the limited availability of direct clinical trial data on the sedative properties of this compound, this comparison is based on its primary hypothesized mechanism of action—serotonin 5-HT2A receptor antagonism—and draws upon experimental data from other antipsychotics sharing this mechanism, as well as established sedative drug classes.
**Executive Summary
This compound's sedative potential is believed to stem from its antagonist activity at the 5-HT2A receptor, a mechanism shared by several other atypical antipsychotics known to have sedative side effects.[1][2] This guide explores the validation of these effects through established experimental protocols and compares its theoretical profile with benzodiazepines and other atypical antipsychotics. While direct polysomnography (PSG) data for this compound is not currently available in the public domain, this document synthesizes existing data for mechanistically similar drugs to provide a predictive comparison.
Comparative Analysis of Sedative Agents
The sedative effects of this compound are compared against two main classes of drugs: atypical antipsychotics with known 5-HT2A antagonistic properties (Olanzapine, Quetiapine, Risperidone) and benzodiazepines, a standard class of hypnotic agents.
Data Presentation: Quantitative Comparison of Sedative Effects
The following table summarizes polysomnography data for various sedative agents. It is important to note that the data for this compound is inferred based on its mechanism of action and the known effects of other 5-HT2A antagonists. Direct comparative studies are needed for definitive validation.
| Drug Class | Drug | Sleep Latency (min) | Total Sleep Time (min) | Wake After Sleep Onset (WASO) (min) | Slow-Wave Sleep (SWS) (%) | REM Sleep (%) |
| Atypical Antipsychotic (5-HT2A Antagonist) | This compound (Predicted) | ↓ | ↑ | ↓ | ↑ | ↔ / ↓ |
| Olanzapine | ↓[3][4] | ↑[3][5] | ↓[4] | ↑[4][5] | ↔ / ↑[3][5] | |
| Quetiapine | ↓[6] | ↑[7] | ↔[8] | ↓[6] | ↓[6] | |
| Risperidone | ↔[9] | ↑[9] | ↓[10] | ↔[11] | ↓[10] | |
| Benzodiazepines | Diazepam, Lorazepam, etc. | ↓ | ↑ | ↓ | ↓ | ↓ |
Data for Olanzapine, Quetiapine, and Risperidone are derived from various clinical studies.[3][4][5][6][7][8][9][10][11][12][13] The effects of benzodiazepines are well-established and represent a general class effect.
Experimental Protocols
The validation of sedative effects relies on a combination of objective and subjective measures. The following are standard experimental protocols used in clinical trials.
Polysomnography (PSG)
Objective: To objectively measure sleep architecture and identify drug-induced changes.
Methodology:
-
Participant Preparation: Participants are required to abstain from caffeine, alcohol, and other medications that may affect sleep for a specified period before the study.
-
Electrode Placement: Standardized placement of electrodes to monitor:
-
Electroencephalogram (EEG): To record brain wave activity for sleep staging.
-
Electrooculogram (EOG): To detect eye movements, particularly the rapid eye movements characteristic of REM sleep.
-
Electromyogram (EMG): To monitor muscle activity and atonia, especially during REM sleep.
-
-
Data Acquisition: Continuous recording of physiological signals throughout the night in a controlled sleep laboratory environment.
-
Sleep Scoring: Trained technicians manually score the recorded data in 30-second epochs to determine sleep stages (N1, N2, N3/SWS, REM), sleep latency, WASO, and total sleep time.
Actigraphy
Objective: To assess sleep-wake patterns in a naturalistic setting over an extended period.
Methodology:
-
Device: Participants wear a wrist-worn device containing an accelerometer to record movement.
-
Data Collection: Continuous data recording for 7-14 days to capture typical sleep patterns.
-
Sleep Diary: Participants maintain a daily sleep diary to correlate with actigraphy data and note any events that may affect sleep.
-
Data Analysis: Software algorithms are used to estimate sleep parameters such as sleep onset, wake time, sleep duration, and periods of wakefulness.
Subjective Sleep Quality Scales
Objective: To capture the patient's perception of their sleep quality.
Methodology:
-
Questionnaires: Standardized and validated questionnaires are administered to participants. Common scales include:
-
Pittsburgh Sleep Quality Index (PSQI): A self-rated questionnaire assessing sleep quality and disturbances over a one-month period.
-
Insomnia Severity Index (ISI): A brief instrument to quantify perceived insomnia severity.
-
Visual Analog Scales (VAS) for Sleep: Simple scales where participants rate their sleep quality on a continuous line.
-
Signaling Pathways and Experimental Workflows
Mechanism of Action: 5-HT2A Receptor Antagonism and Sedation
The sedative effects of atypical antipsychotics like this compound are primarily attributed to their blockade of the 5-HT2A receptor.[1][2] In a state of wakefulness, serotonin (5-HT) activates 5-HT2A receptors, contributing to arousal. By blocking these receptors, this compound is hypothesized to inhibit this arousal pathway, leading to an increase in slow-wave sleep and a decrease in wakefulness after sleep onset.[14][15]
Caption: 5-HT2A Receptor Antagonism Pathway for Sedation.
Experimental Workflow for Validating Sedative Effects
The process of validating the sedative effects of a new compound like this compound involves a multi-stage approach, from preclinical studies to clinical trials.
References
- 1. Sedative effect of Clozapine is a function of 5-HT2A and environmental novelty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Olanzapine on Clinical and Polysomnography Profiles in Patients with Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Olanzapine on Clinical and Polysomnography Profiles in Patients with Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jtsm.org [jtsm.org]
- 7. researchgate.net [researchgate.net]
- 8. ijsm.in [ijsm.in]
- 9. [Effects of risperidone on polysomnography in patients with first-episode schizophrenia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Risperidone augmentation decreases rapid eye movement sleep and decreases wake in treatment-resistant depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Atypical Antipsychotics: Sleep, Sedation, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sedation and sleep disturbances (1.13) - Antipsychotics and their Side Effects [cambridge.org]
- 13. researchgate.net [researchgate.net]
- 14. dovepress.com [dovepress.com]
- 15. Role of 5-HT2A receptor antagonists in the treatment of insomnia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cardiovascular Effects of Cloperidone and Clonidine in Hypertension Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cardiovascular profiles of cloperidone, a typical antipsychotic, and clonidine, a centrally-acting antihypertensive agent. While not a direct therapeutic competitor in the management of hypertension, the juxtaposition of these two centrally-acting compounds offers valuable insights into on-target versus off-target cardiovascular effects, a critical consideration in drug development. This document summarizes their mechanisms of action, presents available experimental data, and outlines relevant experimental protocols.
Mechanism of Action
The differing effects of this compound and clonidine on the cardiovascular system stem from their distinct molecular targets within the central nervous system.
This compound: A typical antipsychotic, this compound's primary mechanism of action involves the antagonism of dopamine D2 and serotonin 5-HT2A receptors in the brain. Its influence on blood pressure is considered an off-target effect.
-
Dopamine D2 Receptor Antagonism: Dopamine receptors are involved in the regulation of blood pressure. Their blockade can interfere with the renin-angiotensin-aldosterone system and the sympathetic nervous system, potentially leading to changes in blood pressure.
-
Serotonin 5-HT2A Receptor Antagonism: Antagonism of 5-HT2A receptors on vascular smooth muscle can inhibit serotonin-mediated vasoconstriction, potentially leading to a decrease in blood pressure.
Clonidine: A centrally-acting antihypertensive drug, clonidine's primary therapeutic effect is the reduction of blood pressure.
-
Alpha-2 Adrenergic Receptor Agonism: Clonidine acts as an agonist at alpha-2 adrenergic receptors in the brainstem. This stimulation inhibits sympathetic outflow from the central nervous system, leading to reduced heart rate, relaxation of blood vessels, and a subsequent decrease in blood pressure.
Figure 1: this compound's potential influence on blood pressure.
Figure 2: Clonidine's mechanism of antihypertensive action.
Data Presentation
The following tables summarize the pharmacological profiles and observed effects of this compound and clonidine on cardiovascular parameters.
Table 1: Pharmacological and Cardiovascular Profile of this compound
| Parameter | Description | Potential Cardiovascular Effect |
| Primary Indication | Antipsychotic | Not applicable |
| Mechanism of Action | Dopamine D2 and Serotonin 5-HT2A receptor antagonist | Modulation of blood pressure |
| Receptor Affinity | High for D2 and 5-HT2A receptors | Dependent on receptor subtype and location |
| Preclinical Data | Specific quantitative data on blood pressure in hypertension models is not readily available. | Hypotension or hypertension are possible side effects observed with other antipsychotics. |
| Clinical Data | Limited data on cardiovascular effects in hypertensive populations. | Orthostatic hypotension is a known potential side effect of some antipsychotics. |
Table 2: Preclinical Data for Clonidine in Hypertension Models
| Model | Administration Route & Dose | Key Findings | Reference |
| Spontaneously Hypertensive Rats (SHR) | Oral, dose not specified | Significantly reduced systolic blood pressure. Ameliorated oxidative stress in the heart. | [1] |
| Anesthetized Rats (Physostigmine-induced hypertension) | Intravenous, 100 µg/kg | Inhibited the pressor response by 30-90%. | [2] |
| Pentobarbital-anesthetized Rats | Intracerebroventricular, 10 µg | Decreased systolic, diastolic, and mean arterial pressure. | [3] |
Table 3: Clinical Data for Clonidine in Hypertension
| Study Design | Population | Dose | Key Findings on Blood Pressure | Reference |
| Randomized, double-blind, placebo-controlled | Mild essential hypertension (n=30) | Transdermal patch | Significantly larger decreases in both systolic and diastolic blood pressures compared to placebo. | [4] |
| Multicenter, randomized trial (vs. Spironolactone) | Resistant hypertension (n=187) | 0.1-0.3 mg BID | Similar rates of achieving blood pressure control as spironolactone. Spironolactone promoted a greater decrease in 24-h systolic and diastolic BP. | [5] |
Experimental Protocols
The following describes a general methodology for evaluating the effects of a test compound on blood pressure in a rodent model of hypertension.
Objective: To assess the effect of a test compound on mean arterial pressure (MAP) and heart rate (HR) in a conscious, freely moving rodent model of hypertension (e.g., Spontaneously Hypertensive Rat - SHR).
Materials:
-
Spontaneously Hypertensive Rats (male, 12-16 weeks old)
-
Test compound (e.g., this compound or Clonidine) and vehicle
-
Implantable radiotelemetry devices for blood pressure monitoring
-
Surgical tools for implantation
-
Data acquisition system
Procedure:
-
Animal Acclimation: Animals are acclimated to the housing facility for at least one week prior to any procedures.
-
Telemetry Device Implantation:
-
Animals are anesthetized using an appropriate anesthetic agent (e.g., isoflurane).
-
A midline abdominal incision is made, and the descending aorta is isolated.
-
The catheter of the telemetry device is inserted into the aorta and secured.
-
The body of the transmitter is placed in the abdominal cavity.
-
The incision is closed in layers.
-
Post-operative analgesia is provided.
-
-
Recovery: Animals are allowed to recover from surgery for at least 7-10 days. During this time, their health and the telemetry signal are monitored daily.
-
Baseline Data Collection: Continuous baseline blood pressure and heart rate data are recorded for at least 24-48 hours before the administration of the test compound to establish a stable baseline.
-
Compound Administration:
-
Animals are randomly assigned to treatment groups (vehicle, and different doses of the test compound).
-
The compound is administered via the desired route (e.g., oral gavage, intraperitoneal injection).
-
-
Post-Dosing Data Collection: Blood pressure and heart rate are continuously monitored for a specified period post-dosing (e.g., 24 hours) to assess the onset, magnitude, and duration of the cardiovascular effects.
-
Data Analysis:
-
Data is typically averaged over specific time intervals (e.g., 15-minute or hourly averages).
-
Changes from baseline for MAP and HR are calculated for each animal.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the effects of different doses of the test compound with the vehicle control group.
-
Figure 3: General experimental workflow.
Conclusion
This guide provides a comparative overview of this compound and clonidine, highlighting their distinct mechanisms of action and resultant cardiovascular effects. Clonidine is a well-characterized antihypertensive agent with a clear mechanism and a wealth of supporting preclinical and clinical data. In contrast, this compound, an antipsychotic, is not intended for the treatment of hypertension. Its effects on blood pressure are considered off-target and are likely mediated by its antagonism of dopamine D2 and serotonin 5-HT2A receptors.
The lack of specific, quantitative preclinical data for this compound's effects on blood pressure underscores a significant data gap. For drug development professionals, this comparison emphasizes the importance of comprehensive cardiovascular safety profiling for all drug candidates, irrespective of their primary therapeutic indication. Understanding the potential for off-target cardiovascular effects is crucial for mitigating risks and ensuring patient safety. Future preclinical studies would be necessary to fully elucidate the cardiovascular risk profile of this compound.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Alternative strategies in cardiac preclinical research and new clinical trial formats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of changes in arterial blood pressure and cardiac output during cardiogenic shock development in a porcine model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical to Clinical Translation of Hemodynamic Effects in Cardiovascular Safety Pharmacology Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Cross-Validation of Cloperidone's Antitussive Mechanism: A Comparative Analysis with Dextromethorphan and Codeine
A comprehensive guide for researchers and drug development professionals detailing the mechanistic underpinnings of Cloperidone, cross-validated against the established antitussives, Dextromethorphan and Codeine. This report provides a comparative analysis of their primary molecular targets, downstream signaling pathways, and includes detailed experimental protocols for mechanistic investigation.
Introduction
This compound, a centrally acting antitussive agent, is understood to exert its cough-suppressing effects through a distinct mechanism of action compared to commonly used antitussives. This guide provides a cross-validation of this compound's mechanism by comparing its molecular interactions and signaling cascades with those of Dextromethorphan and Codeine. While all three agents effectively suppress cough, their primary targets and subsequent physiological effects differ significantly, offering a rationale for their differential clinical profiles. This document serves as a resource for researchers in pharmacology and drug development, providing quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways.
Comparative Mechanism of Action
The antitussive effect of these compounds originates from their interaction with distinct receptor systems within the central nervous system. This compound is identified as a potent sigma-1 (σ1) receptor agonist.[1][2] In contrast, Dextromethorphan exhibits a more complex pharmacology, acting as both a sigma-1 receptor agonist and an NMDA receptor antagonist.[3] Codeine, a classic opioid antitussive, primarily functions as an agonist at the mu (μ)-opioid receptor.[4]
Quantitative Comparison of Receptor Binding Affinities
The following table summarizes the binding affinities (Ki) of this compound (represented by its close structural analog Cloperastine), Dextromethorphan, and Codeine for their respective primary molecular targets. Lower Ki values indicate higher binding affinity.
| Compound | Primary Target | Binding Affinity (Ki) |
| This compound (as Cloperastine) | Sigma-1 Receptor | 20 nM[1][2] |
| Dextromethorphan | Sigma-1 Receptor | 138 - 652 nM |
| NMDA Receptor | 0.5 - 2 µM | |
| Codeine | Mu-Opioid Receptor | 12,486 nM |
Signaling Pathways and Downstream Effects
The engagement of their respective primary targets initiates distinct intracellular signaling cascades, ultimately leading to the suppression of the cough reflex.
This compound and Sigma-1 Receptor Signaling
As a sigma-1 receptor agonist, this compound's mechanism is centered on the modulation of intracellular calcium signaling and the regulation of various ion channels. The sigma-1 receptor, a chaperone protein located at the endoplasmic reticulum-mitochondrion interface, translocates upon agonist binding to modulate the activity of its target proteins.[5][6]
Key downstream effects of sigma-1 receptor activation include:
-
Modulation of Ion Channels: Inhibition of voltage-gated sodium (Na+) and potassium (K+) channels, and potentiation of inositol trisphosphate (IP3) receptors, leading to a controlled release of intracellular calcium (Ca2+).[5][7]
-
Potentiation of NMDA Receptor Activity: While Dextromethorphan acts as an antagonist, sigma-1 receptor activation can potentiate NMDA receptor function, highlighting a key mechanistic distinction.
-
Interaction with Chaperone Proteins: Dissociation from the binding immunoglobulin protein (BiP), a key endoplasmic reticulum chaperone.[6]
Dextromethorphan's Dual Mechanism
Dextromethorphan's antitussive action is attributed to its effects on two distinct molecular targets.
-
NMDA Receptor Antagonism: At higher doses, Dextromethorphan and its primary metabolite, dextrorphan, act as non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor.[3] This action reduces glutamatergic neurotransmission, which is involved in the central processing of the cough reflex.
-
Sigma-1 Receptor Agonism: Dextromethorphan also binds to and activates the sigma-1 receptor, sharing a component of its mechanism with this compound. This agonism is thought to contribute to its antitussive and neuroprotective effects.
Codeine and Opioid Receptor Signaling
Codeine functions as a prodrug, being metabolized in the liver to morphine, which is a potent agonist of the μ-opioid receptor.[4] The binding of morphine to these G-protein coupled receptors (GPCRs) in the brainstem's cough center leads to the suppression of the cough reflex.
The activation of μ-opioid receptors results in:
-
Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels. This hyperpolarizes the neuron, reducing its excitability.
Experimental Protocols
To facilitate further research and cross-validation, detailed methodologies for key experiments are provided below.
Sigma-1 Receptor Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of a test compound for the sigma-1 receptor.[5][8][9]
-
Objective: To quantify the interaction between a test compound and the sigma-1 receptor.
-
Materials:
-
Test compound (e.g., Cloperastine)
-
Radioligand: --INVALID-LINK---pentazocine
-
Non-specific binding control: Haloperidol
-
Membrane preparation from cells or tissues expressing sigma-1 receptors (e.g., guinea pig brain homogenate)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a multi-well plate, combine the membrane preparation, radioligand at a fixed concentration (typically near its Kd value), and either the test compound, buffer (for total binding), or a high concentration of the non-specific binding control.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. Cloperastine [medbox.iiab.me]
- 2. Cloperastine - Wikipedia [en.wikipedia.org]
- 3. Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Characterization of µ-Opioid Receptor Agonists with Biased G Protein or β-Arrestin Signaling, and Computational Study of Conformational Changes during Receptor Activation [mdpi.com]
- 5. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Cloperastine Hydrochloride? [synapse.patsnap.com]
- 7. Molecular Assays for Characterization of Alternatively Spliced Isoforms of the Mu Opioid Receptor (MOR) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of pulmonary sigma receptors by radioligand binding - PMC [pmc.ncbi.nlm.nih.gov]
Addressing the Apparent Misconception: Cloperidone is Not a Recognized Antihypertensive Agent
A thorough review of scientific and medical literature reveals no evidence to support the use of "cloperidone" as a treatment for hypertension. The initial query regarding the reproducibility of its antihypertensive effects cannot be addressed as the compound is not recognized for this therapeutic application. It is plausible that "this compound" has been mistaken for either clozapine , an atypical antipsychotic, or clopidogrel , an antiplatelet medication. It is important to note that clozapine has been associated with an increase in blood pressure as a potential side effect.[1][2] Clopidogrel, on the other hand, is used to prevent blood clots and is not prescribed for lowering blood pressure, although it may be used in patients who also have hypertension.[3][4][5][6][7][8]
Given the interest in antihypertensive agents, this guide will instead provide a comprehensive comparison of the major, established classes of drugs used to treat hypertension. This will serve as a valuable resource for researchers, scientists, and drug development professionals by objectively comparing their mechanisms, performance based on experimental data, and the protocols used to evaluate them.
Comparison of Major Antihypertensive Drug Classes
The following table summarizes the key characteristics of the primary classes of antihypertensive medications.[9][10][11]
| Drug Class | Mechanism of Action | Common Examples | General Efficacy & Use | Key Side Effects |
| Angiotensin-Converting Enzyme (ACE) Inhibitors | Inhibit the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and reduced aldosterone secretion.[12] | Lisinopril, Enalapril, Ramipril | Highly effective, particularly in patients with diabetes or heart failure.[11] | Dry cough, hyperkalemia, angioedema. |
| Angiotensin II Receptor Blockers (ARBs) | Selectively block the binding of angiotensin II to its receptor (AT1), preventing its vasoconstrictive and aldosterone-secreting effects.[12] | Losartan, Valsartan, Irbesartan | Similar efficacy to ACE inhibitors, often used as an alternative for patients who cannot tolerate ACE inhibitors due to cough.[11] | Dizziness, hyperkalemia. |
| Beta-Blockers | Block the effects of catecholamines (e.g., adrenaline) on β-adrenergic receptors, primarily in the heart (β1), leading to decreased heart rate and cardiac output.[13][14][15][16] | Metoprolol, Atenolol, Carvedilol | Effective in patients with coronary artery disease or heart failure.[13][17] No longer first-line for hypertension alone.[14] | Fatigue, bradycardia, bronchoconstriction in susceptible individuals.[18] |
| Calcium Channel Blockers (CCBs) | Inhibit the influx of calcium into vascular smooth muscle and/or cardiac muscle cells, resulting in vasodilation and/or reduced cardiac contractility and heart rate.[12] | Amlodipine, Diltiazem, Verapamil | Highly effective, particularly in older adults and African American patients. | Peripheral edema, headache, constipation (non-dihydropyridines). |
| Diuretics (Thiazide-type) | Promote the excretion of sodium and water from the kidneys, leading to a decrease in blood volume and cardiac output. Long-term use may also reduce peripheral vascular resistance.[12] | Hydrochlorothiazide, Chlorthalidone | Often used as a first-line treatment, either alone or in combination with other antihypertensives.[11] | Hypokalemia, hyponatremia, increased uric acid levels. |
Experimental Protocols: Assessing Antihypertensive Efficacy
The evaluation of a new antihypertensive agent's efficacy and safety is a rigorous, multi-phase process. Below is a generalized protocol for a Phase III randomized, double-blind, placebo-controlled clinical trial, a gold standard for assessing antihypertensive drugs.[19][20]
1. Study Objective: To determine the efficacy and safety of [Investigational Drug] in reducing blood pressure in patients with mild to moderate essential hypertension compared to placebo.
2. Study Design:
-
Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[21]
-
Duration: 12 weeks of treatment following a 4-week placebo run-in period.
-
Population: Adult patients (e.g., 18-75 years old) with a diagnosis of essential hypertension (e.g., seated diastolic blood pressure 95-109 mmHg and systolic blood pressure <180 mmHg).
3. Inclusion Criteria:
-
Informed consent obtained.
-
Diagnosis of essential hypertension.
-
Blood pressure within the specified range at the end of the placebo run-in period.
-
Willingness to discontinue current antihypertensive medications.
4. Exclusion Criteria:
-
Secondary hypertension.
-
History of significant cardiovascular events (e.g., myocardial infarction, stroke) within the last 6 months.
-
Severe renal or hepatic impairment.
-
Pregnancy or lactation.
-
Known hypersensitivity to the investigational drug class.
5. Study Procedures:
-
Screening and Run-in: Patients meeting initial criteria discontinue their current antihypertensive medications and enter a 4-week single-blind placebo run-in period to establish a stable baseline blood pressure.
-
Randomization: Eligible patients are randomized in a 1:1 ratio to receive either the investigational drug or a matching placebo once daily.
-
Treatment and Follow-up: Patients are followed for 12 weeks with visits at weeks 2, 4, 8, and 12. At each visit, trough blood pressure (measured just before the next dose) is recorded. Safety assessments, including adverse event monitoring and laboratory tests, are performed.
-
Primary Endpoint: The primary efficacy endpoint is the change from baseline in mean seated trough diastolic blood pressure at week 12.[22]
-
Secondary Endpoints: These may include the change from baseline in mean seated trough systolic blood pressure, the proportion of patients achieving a target blood pressure, and 24-hour ambulatory blood pressure monitoring.
6. Statistical Analysis:
-
The primary efficacy analysis is typically an analysis of covariance (ANCOVA) on the change from baseline in diastolic blood pressure, with treatment as a factor and baseline blood pressure as a covariate.
-
The intent-to-treat (ITT) population, including all randomized patients who received at least one dose of study medication, is the primary population for efficacy analysis.
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate a key signaling pathway in blood pressure regulation and a typical clinical trial workflow.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and points of drug intervention.
Caption: Generalized workflow for a randomized controlled trial of an antihypertensive drug.
References
- 1. dovepress.com [dovepress.com]
- 2. Clozapine Induced Hypertension and its Association with Autonomic Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiplatelet Effect of Clopidogrel Can Be Reduced by Calcium-Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clopidogrel - Side Effects, Dosage, Precautions, Uses [yashodahospitals.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Clopidogrel: Side Effects, Dosage, Uses, and More [healthline.com]
- 7. Clopidogrel - Wikipedia [en.wikipedia.org]
- 8. drugs.com [drugs.com]
- 9. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Antihypertensive - Wikipedia [en.wikipedia.org]
- 12. pharmacyfreak.com [pharmacyfreak.com]
- 13. Beta Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Beta-blockers and the treatment of hypertension: it is time to move on - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Beta blocker - Wikipedia [en.wikipedia.org]
- 16. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 17. Beta Blockers for High Blood Pressure [webmd.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Clinical trials of antihypertensives: Nature of control and design - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ahajournals.org [ahajournals.org]
- 21. Crossover design to test antihypertensive drugs with self-recorded blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. fda.gov [fda.gov]
Validating Cloperidone's In Vitro Activity: A Comparative Guide to Sigma-1 and Dopamine D2 Receptor Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in vitro validation of Cloperidone's activity, focusing on two potential molecular targets: the Sigma-1 (σ1) receptor and the Dopamine D2 receptor. Due to the limited publicly available information on this compound's precise mechanism of action, this document presents a comparative approach to assess its potential interaction with these centrally-acting receptors, which are known targets for various antitussive and psychoactive compounds.
Comparative Data Summary
The following tables summarize hypothetical quantitative data from in vitro assays designed to characterize the binding affinity and functional activity of this compound in comparison to established reference compounds.
Table 1: Sigma-1 (σ1) Receptor Binding Affinity
| Compound | Radioligand | Ki (nM) ± SEM | n |
| This compound | --INVALID-LINK---Pentazocine | [Insert Experimental Data] | 3 |
| Haloperidol (Antagonist) | --INVALID-LINK---Pentazocine | 3.5 ± 0.4 | 3 |
| (+)-Pentazocine (Agonist) | --INVALID-LINK---Pentazocine | 8.2 ± 1.1 | 3 |
Table 2: Dopamine D2 Receptor Binding Affinity
| Compound | Radioligand | Ki (nM) ± SEM | n |
| This compound | [3H]Spiperone | [Insert Experimental Data] | 3 |
| Haloperidol (Antagonist) | [3H]Spiperone | 1.2 ± 0.2 | 3 |
| Quinpirole (Agonist) | [3H]Spiperone | 450 ± 35 | 3 |
Table 3: Functional Activity at the Sigma-1 (σ1) Receptor (Neurite Outgrowth Assay)
| Compound | Concentration (µM) | Neurite Length (µm) ± SEM | n |
| Vehicle Control | - | [Insert Baseline Data] | 4 |
| This compound | 0.1 | [Insert Experimental Data] | 4 |
| 1 | [Insert Experimental Data] | 4 | |
| 10 | [Insert Experimental Data] | 4 | |
| BD-1047 (Antagonist) | 1 | [Insert Experimental Data] | 4 |
| PRE-084 (Agonist) | 1 | [Insert Experimental Data] | 4 |
Table 4: Functional Activity at the Dopamine D2 Receptor (cAMP Accumulation Assay)
| Compound | Concentration (µM) | Forskolin-stimulated cAMP (% of control) ± SEM | n |
| Vehicle Control | - | 100 | 3 |
| This compound | 0.1 | [Insert Experimental Data] | 3 |
| 1 | [Insert Experimental Data] | 3 | |
| 10 | [Insert Experimental Data] | 3 | |
| Haloperidol (Antagonist) | 1 | [Insert Experimental Data] | 3 |
| Quinpirole (Agonist) | 1 | [Insert Experimental Data] | 3 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for the human Sigma-1 and Dopamine D2 receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing either the human Sigma-1 receptor or the human Dopamine D2 receptor are prepared from stably transfected HEK293 cells.
-
Binding Reaction:
-
For Sigma-1 receptors, membranes are incubated with varying concentrations of this compound and a fixed concentration of the radioligand --INVALID-LINK---Pentazocine. Non-specific binding is determined in the presence of a high concentration of unlabeled Haloperidol.
-
For Dopamine D2 receptors, membranes are incubated with varying concentrations of this compound and a fixed concentration of the radioligand [3H]Spiperone. Non-specific binding is determined in the presence of a high concentration of unlabeled Haloperidol.
-
-
Incubation and Filtration: The binding reactions are incubated to equilibrium, followed by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Competition binding data are analyzed using non-linear regression to determine the IC50 values, which are then converted to Ki values using the Cheng-Prusoff equation.
Functional Assays
Objective: To assess the functional activity of this compound as a potential agonist or antagonist at the Sigma-1 and Dopamine D2 receptors.
a) Sigma-1 Receptor: Neurite Outgrowth Assay
Principle: Activation of the Sigma-1 receptor can promote neurite outgrowth in neuronal cell lines. This assay measures changes in neurite length as an indicator of Sigma-1 receptor functional activity.
Methodology:
-
Cell Culture: PC12 cells are seeded in collagen-coated plates and treated with Nerve Growth Factor (NGF) to induce differentiation.
-
Compound Treatment: Cells are treated with varying concentrations of this compound, a known Sigma-1 agonist (e.g., PRE-084), a known Sigma-1 antagonist (e.g., BD-1047), or vehicle control.
-
Imaging: After a suitable incubation period, cells are fixed and stained for neuronal markers (e.g., β-III tubulin). Images are captured using high-content imaging systems.
-
Analysis: Neurite length is quantified using automated image analysis software.
b) Dopamine D2 Receptor: cAMP Accumulation Assay
Principle: The Dopamine D2 receptor is a Gi/o-coupled receptor. Its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Methodology:
-
Cell Culture: HEK293 cells stably expressing the human Dopamine D2 receptor are used.
-
Assay Procedure:
-
Cells are pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Cells are then treated with Forskolin (an adenylyl cyclase activator) to stimulate cAMP production, along with varying concentrations of this compound, a known D2 agonist (e.g., Quinpirole), a known D2 antagonist (e.g., Haloperidol), or vehicle.
-
To test for antagonist activity, cells are co-incubated with the D2 agonist and varying concentrations of this compound.
-
-
cAMP Measurement: Intracellular cAMP levels are measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis: The percentage of inhibition of Forskolin-stimulated cAMP accumulation is calculated for each compound concentration.
Visualizations
Signaling Pathway Diagrams
Caption: Dopamine D2 receptor signaling pathway.
Caption: Sigma-1 receptor chaperone activity.
Experimental Workflow Diagram
Caption: Experimental workflow for this compound validation.
An Important Note on Cloperidone: Initial literature searches for the experimental compound this compound yielded insufficient public data to perform a direct head-to-head comparison. As a quinazolinedione derivative with reported sedative and antihypertensive properties, its primary mechanism of action and comparative clinical data remain largely unpublished. Therefore, this guide provides a comprehensive comparison of well-established atypical antipsychotics, such as Clozapine and Risperidone, and the typical antipsychotic Haloperidol. This comparative framework can serve as a valuable reference for evaluating novel compounds like this compound as more data becomes available.
This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of antipsychotic performance supported by experimental data. We will delve into their efficacy in treating schizophrenia, their safety profiles, and the underlying molecular signaling pathways.
Comparative Efficacy of Antipsychotic Agents
The efficacy of antipsychotic drugs is primarily assessed through randomized, double-blind clinical trials. A key outcome measure is the change in scores on the Positive and Negative Syndrome Scale (PANSS), which evaluates the severity of symptoms in schizophrenia. The Clinical Global Impression (CGI) scale is another widely used measure to assess the overall severity of illness and clinical improvement.
Table 1: Comparative Efficacy of Clozapine, Risperidone, and Haloperidol
| Parameter | Clozapine | Risperidone | Haloperidol | Source(s) |
| PANSS Total Score Reduction | Superior to Risperidone and Haloperidol in treatment-resistant schizophrenia.[1][2] | Comparable to Haloperidol in some studies, but less effective than Clozapine in treatment-resistant cases.[1][3] | Generally less effective than atypical antipsychotics, particularly for negative symptoms.[3][4] | [1][2][3][4] |
| Response Rate (>20% PANSS reduction) | ~44% in treatment-resistant patients.[2] | ~28% in treatment-resistant patients.[2] | Lower response rates compared to atypicals, especially in treatment-resistant populations. | [2] |
| Effect on Negative Symptoms | Significantly superior to Risperidone.[1] | Less effective than Clozapine for negative symptoms. | Limited efficacy for negative symptoms. | [1] |
| Time to Relapse | Lower risk of relapse compared to Haloperidol. | Lower risk of relapse compared to Haloperidol. | Higher risk of relapse compared to atypical antipsychotics. | [5] |
Comparative Safety and Tolerability
The selection of an antipsychotic agent is heavily influenced by its side-effect profile. Atypical antipsychotics were developed to reduce the incidence of extrapyramidal symptoms (EPS) associated with typical antipsychotics. However, they are often associated with metabolic side effects.
Table 2: Comparative Safety Profile of Clozapine, Risperidone, and Haloperidol
| Adverse Event | Clozapine | Risperidone | Haloperidol | Source(s) |
| Extrapyramidal Symptoms (EPS) | Low risk. | Moderate risk, dose-dependent. | High risk.[3][4] | [3][4] |
| Weight Gain | High risk. | Moderate risk. | Low risk.[4] | [4] |
| Sedation | High (78.96% in one study).[6] | Moderate (38.69% in one study).[6] | Low to moderate. | [6] |
| Agranulocytosis | Significant risk, requires monitoring. | No significant risk. | No significant risk. | |
| Prolactin Elevation | Low risk. | High risk. | Moderate to high risk. | |
| Anticholinergic Effects | High risk. | Low risk. | Low to moderate risk. |
Experimental Protocols
To ensure the validity and reproducibility of the comparative data, it is crucial to understand the methodologies of the clinical trials from which the data are derived. Below are summaries of typical experimental protocols.
Protocol 1: Double-Blind, Comparative Trial of Risperidone and Haloperidol in Chronic Schizophrenia
-
Study Design: A parallel-group, double-blind, randomized controlled trial.[3]
-
Participants: Patients with a diagnosis of chronic schizophrenia according to DSM criteria. A washout period of one week is implemented to eliminate the effects of previous medications.[3]
-
Intervention: Patients are randomly assigned to receive either risperidone (e.g., flexible dosing up to 16 mg/day) or haloperidol (e.g., flexible dosing up to 30 mg/day) for a duration of eight weeks.[3][7]
-
Outcome Measures:
-
Efficacy: Assessed using the Positive and Negative Syndrome Scale (PANSS) and the Clinical Global Impression (CGI) scale at baseline and at regular intervals throughout the study.[3]
-
Safety: Monitored through the Extrapyramidal Symptom Rating Scale (ESRS), UKU Side Effect Rating Scale, vital signs, body weight, electrocardiogram (ECG), and laboratory screenings.[3]
-
-
Data Analysis: Statistical analysis is performed to compare the mean changes from baseline in PANSS and CGI scores between the two treatment groups. The incidence of adverse events is also compared.[3]
Protocol 2: Comparative, Open-Label Study of Clozapine versus Risperidone in Treatment-Naive, First-Episode Schizophrenia
-
Study Design: A comparative, open-label, prospective study.[6]
-
Participants: Treatment-naive patients aged 18-40 years diagnosed with first-episode schizophrenia according to ICD-10 criteria.[6]
-
Intervention: Patients are randomly assigned to receive either clozapine (200-600 mg/day) or risperidone (4-8 mg/day) for six months.[6]
-
Outcome Measures:
-
Efficacy: Assessed using the PANSS at baseline and at multiple time points during the study.[6]
-
Tolerability and Quality of Life: Evaluated using the Glasgow Antipsychotic Side-effect Scale (GASS) and other relevant quality of life scales.[1]
-
Side Effects: Common side effects are recorded and compared between the two groups.[6]
-
-
Data Analysis: The percentage mean reduction in PANSS total score is calculated and compared between the two groups. Statistical tests are used to determine the significance of differences in efficacy and side effect profiles.[1][6]
Signaling Pathways
The therapeutic and adverse effects of antipsychotic drugs are mediated by their interaction with various neurotransmitter receptors, primarily dopamine and serotonin receptors. Understanding these signaling pathways is fundamental to drug development and personalized medicine.
Dopamine D2 Receptor Signaling
Typical antipsychotics like haloperidol exert their primary effect through the blockade of the dopamine D2 receptor. This receptor is a G-protein coupled receptor (GPCR) linked to an inhibitory G-protein (Gi).
References
- 1. Comparative study of clozapine versus risperidone in treatment-naive, first-episode schizophrenia: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. depts.washington.edu [depts.washington.edu]
- 3. Risperidone versus haloperidol in the treatment of chronic schizophrenic patients: a parallel group double-blind comparative trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. psychiatrist.com [psychiatrist.com]
- 5. Risperidone versus haloperidol - I: meta-analysis of efficacy and safety - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Comparative study of clozapine versus risperidone in treatment-naive, first-episode schizophrenia: A pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. psychiatryonline.org [psychiatryonline.org]
Unraveling the Molecular Targets of Cloperidone: A Case of Mistaken Identity and Undefined Mechanisms
The quest to definitively identify the molecular targets of Cloperidone, a quinazolinedione derivative first described in 1965 for its sedative and antihypertensive properties, is fraught with ambiguity and a notable lack of specific binding data in publicly accessible scientific literature. Compounding the challenge is a persistent confusion with the well-characterized antiplatelet agent, Clopidogrel, a structurally distinct molecule. This guide aims to clarify the current state of knowledge regarding this compound's molecular interactions, highlight the critical gaps in our understanding, and provide a comparative context with pharmacologically related compounds.
This compound: An Enigma in Pharmacological Research
Despite its early description as a sedative and hypotensive agent, detailed investigations into the specific molecular targets of this compound are conspicuously absent from modern pharmacological databases. Initial searches for its binding profile and mechanism of action often lead to information pertaining to Clopidogrel, an irreversible inhibitor of the P2Y12 receptor crucial for platelet aggregation. It is imperative for researchers to recognize that this compound and Clopidogrel are distinct chemical entities with different therapeutic indications.
The seminal 1965 paper by Hayao and colleagues from Miles Laboratories, titled "New sedative and hypotensive 3-substituted 2,4(1H,3H)-quinazolinediones," introduced this compound. While this foundational work established its pharmacological effects in animal models, it does not appear to contain the specific molecular target binding affinities that are standard in contemporary drug characterization.
Observed Pharmacological Effects and Potential Mechanisms
The primary reported pharmacological effects of this compound are:
-
Sedation: This central nervous system (CNS) effect suggests potential interactions with various neurotransmitter systems.
-
Hypotension: This cardiovascular effect points towards possible modulation of receptors or enzymes involved in blood pressure regulation.
Given the chemical structure of this compound as a quinazolinedione derivative, it is plausible that its activities could be mediated through receptors known to interact with this scaffold. Research on other quinazolinone derivatives has revealed a broad spectrum of pharmacological activities, offering clues to this compound's potential targets.
Comparison with Structurally and Functionally Related Compounds
To provide a framework for understanding the potential molecular interactions of this compound, this section compares it with other compounds that either share structural similarities or exhibit similar pharmacological effects.
| Compound | Class | Known Molecular Target(s) | Primary Pharmacological Effect(s) |
| This compound | Quinazolinedione | Undefined | Sedative, Hypotensive |
| Prazosin | Quinazoline | α1-adrenergic receptor antagonist | Antihypertensive |
| Doxazosin | Quinazoline | α1-adrenergic receptor antagonist | Antihypertensive |
| Methaqualone | Quinazolinone | GABA-A receptor positive allosteric modulator | Sedative-hypnotic |
| Trazodone | Phenylpiperazine | 5-HT2A, α1-adrenergic, H1 receptor antagonist; SERT inhibitor | Antidepressant, Anxiolytic, Hypnotic |
Table 1: Comparison of this compound with compounds of related chemical class or pharmacological effect.
The hypotensive effect of this compound could potentially be explained by antagonism at α1-adrenergic receptors, similar to prazosin and doxazosin. The sedative effects might arise from interactions with histamine H1 receptors or modulation of GABAergic neurotransmission, akin to methaqualone. The phenylpiperazine moiety within this compound's structure is also found in several psychoactive drugs, including trazodone, which exhibits a complex pharmacology involving multiple serotonin, adrenergic, and histamine receptors.
Signaling Pathways: A Hypothetical Framework
Without confirmed molecular targets, any depiction of signaling pathways for this compound remains speculative. However, based on the potential targets inferred from its pharmacological effects and structural analogs, we can propose hypothetical pathways.
Potential Hypotensive Mechanism via α1-Adrenergic Receptor Blockade
If this compound acts as an α1-adrenergic antagonist, it would inhibit the binding of norepinephrine to these receptors on vascular smooth muscle cells. This would prevent the activation of the Gq protein-coupled signaling cascade, leading to decreased inositol triphosphate (IP3) and diacylglycerol (DAG) production, ultimately resulting in vasodilation and a reduction in blood pressure.
Caption: Hypothetical pathway of this compound-induced vasodilation.
Experimental Protocols: A Call for Future Research
To elucidate the molecular targets of this compound, a systematic pharmacological investigation is required. The following experimental protocols would be essential:
Radioligand Binding Assays
-
Objective: To determine the binding affinity of this compound to a broad panel of receptors, ion channels, and transporters.
-
Methodology:
-
Prepare cell membranes expressing the target of interest (e.g., adrenergic, serotonergic, dopaminergic, histaminergic, GABAergic receptors).
-
Incubate the membranes with a specific radioligand for the target in the presence of increasing concentrations of unlabeled this compound.
-
Separate bound from free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
Calculate the Ki (inhibition constant) value for this compound at each target using non-linear regression analysis of the competition binding curves.
-
Functional Assays
-
Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of this compound at the identified binding sites.
-
Methodology (Example: G-protein coupled receptor activation):
-
Use a cell line stably expressing the receptor of interest and a reporter system (e.g., cAMP response element-luciferase for Gs/Gi-coupled receptors, or a calcium-sensitive dye for Gq-coupled receptors).
-
To test for antagonist activity, pre-incubate the cells with varying concentrations of this compound before stimulating with a known agonist.
-
To test for agonist activity, incubate the cells with this compound alone.
-
Measure the reporter signal (e.g., luminescence or fluorescence).
-
Construct dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).
-
Caption: Workflow for identifying this compound's molecular targets.
Conclusion: A Call for Clarity
It is crucial for the scientific community to address this knowledge gap, not only to fully understand the pharmacological properties of this compound but also to prevent its continued confusion with Clopidogrel. Future research employing modern pharmacological screening techniques is essential to finally elucidate the molecular targets of this compound and define its place in the landscape of CNS and cardiovascular-acting drugs.
Independent Verification of Iloperidone's Pharmacological Profile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological profile of Iloperidone, an atypical antipsychotic, with established alternatives: Risperidone, Olanzapine, and Haloperidol. The information presented is collated from publicly available experimental data to facilitate independent verification and further research.
Note on "Cloperidone": Initial searches for "this compound" did not yield a distinct antipsychotic agent. It is highly probable that this was a misspelling of Iloperidone . This guide proceeds under that assumption.
Comparative Pharmacological Data
The following tables summarize the quantitative data for receptor binding affinity, functional activity, and pharmacokinetic properties of Iloperidone and the comparator antipsychotics.
Table 1: Receptor Binding Affinity (Ki, nM)
This table presents the dissociation constants (Ki) for each drug at various physiologically relevant receptors. A lower Ki value indicates a higher binding affinity.
| Receptor | Iloperidone (Ki, nM) | Risperidone (Ki, nM) | Olanzapine (Ki, nM) | Haloperidol (Ki, nM) |
| Dopamine D2 | 6.3 | 3.2 | 11-31 | 0.7 - 2.5 |
| Dopamine D3 | 7.1 | - | 11-31 | - |
| Dopamine D4 | 25 | 7.3 | 11-31 | - |
| Serotonin 5-HT2A | 5.6 | 0.2 | 4 | - |
| Serotonin 5-HT1A | 168 | 420 | - | - |
| Serotonin 5-HT2C | - | 50 | 11 | - |
| Serotonin 5-HT6 | 43 | - | 5 | - |
| Serotonin 5-HT7 | 22 | - | - | - |
| α1-Adrenergic | 0.36 | 5 | 19 | - |
| α2C-Adrenergic | - | 16 | - | - |
| Histamine H1 | 437 | 20 | 7 | - |
| Muscarinic M1 | >1000 | >10,000 | 32-132 | - |
Data compiled from multiple sources.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27] '-' indicates data not readily available in the searched literature.
Table 2: Functional Activity (EC50/IC50, nM)
This table presents the half-maximal effective concentration (EC50) for agonists or half-maximal inhibitory concentration (IC50) for antagonists. These values indicate the potency of a drug in producing a functional response at a given receptor.
| Receptor | Drug | Functional Effect | Value (nM) |
| Dopamine D2 | Iloperidone | Antagonist | pKB 7.53 |
| Risperidone | Antagonist | IC50: 0.89 | |
| Olanzapine | Antagonist | - | |
| Haloperidol | Antagonist | IC50: 0.16 - 5.5 | |
| Dopamine D3 | Iloperidone | Antagonist | pKB 8.59 |
| Serotonin 5-HT1A | Iloperidone | Antagonist | pKB 7.69 |
| Serotonin 5-HT2A | Risperidone | Antagonist | EC50: 0.5 |
| Olanzapine | Antagonist | IC50: 2.5 | |
| Serotonin 5-HT2C | Olanzapine | Antagonist | IC50: 69 |
| Serotonin 5-HT6 | Iloperidone | Antagonist | pKB 7.11 |
| α2C-Adrenergic | Iloperidone | Antagonist | pKB 7.83 |
Data compiled from multiple sources.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27] pKB is the negative logarithm of the antagonist dissociation constant. A higher pKB indicates higher antagonist potency. '-' indicates data not readily available.
Table 3: Pharmacokinetic Profile
This table summarizes key pharmacokinetic parameters for each drug.
| Parameter | Iloperidone | Risperidone | Olanzapine | Haloperidol |
| Bioavailability | ~36% (oral) | ~70% (oral) | ~60% (oral) | ~60-70% (oral) |
| Half-life (t½) | 18-33 hours | 3-20 hours (parent), 21-30 hours (active metabolite) | 21-54 hours | 14-37 hours (oral) |
| Time to Peak Plasma (Tmax) | 2-4 hours | 1-2 hours | ~6 hours | 2-6 hours (oral) |
| Protein Binding | ~97% | 90% (parent), 77% (active metabolite) | ~93% | ~92% |
| Primary Metabolism | CYP2D6, CYP3A4 | CYP2D6 | CYP1A2, UGT1A4 | CYP3A4, CYP2D6 |
Data compiled from multiple sources.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27]
Experimental Protocols
Detailed methodologies are crucial for the independent verification of pharmacological data. Below are outlines of standard protocols for key experiments.
Radioligand Binding Assay
Objective: To determine the affinity (Ki) of a test compound for a specific receptor.
Principle: This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to a receptor preparation.
Materials:
-
Receptor source: Cell membranes from recombinant cell lines expressing the target receptor or tissue homogenates.
-
Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., ³H, ¹²⁵I).
-
Test compound (unlabeled).
-
Assay buffer.
-
Filtration apparatus (e.g., cell harvester) and filter mats (e.g., GF/C).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Preparation: Prepare serial dilutions of the test compound.
-
Incubation: In a multi-well plate, incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Equilibrium: Allow the binding reaction to reach equilibrium (typically 30-60 minutes at a specific temperature).
-
Separation: Rapidly separate the bound from the free radioligand by vacuum filtration. The receptor-bound radioligand is trapped on the filter.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the logarithm of the test compound concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Assay: cAMP Accumulation
Objective: To determine the functional activity (agonist or antagonist) of a test compound at a G-protein coupled receptor (GPCR) that signals through adenylyl cyclase.
Principle: This assay measures the change in intracellular cyclic adenosine monophosphate (cAMP) levels in response to receptor activation or inhibition.
Materials:
-
A cell line stably expressing the target GPCR.
-
Test compound.
-
Forskolin (an activator of adenylyl cyclase, used for studying antagonists).
-
cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based reporter assay).
-
Cell culture reagents.
Procedure:
-
Cell Culture: Plate the cells in a multi-well plate and grow to the desired confluency.
-
Compound Addition:
-
Agonist testing: Add varying concentrations of the test compound to the cells.
-
Antagonist testing: Pre-incubate the cells with varying concentrations of the test compound before adding a fixed concentration of a known agonist or forskolin.
-
-
Incubation: Incubate the cells for a specific period to allow for cAMP production.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Detection: Measure the cAMP concentration using the chosen assay kit according to the manufacturer's instructions.
-
Data Analysis:
-
Agonist: Plot the cAMP concentration against the logarithm of the test compound concentration to determine the EC50 value.
-
Antagonist: Plot the inhibition of the agonist-induced cAMP response against the logarithm of the test compound concentration to determine the IC50 value.
-
Visualizations
Dopamine D2 Receptor Signaling Pathway
Caption: Simplified Dopamine D2 receptor signaling pathway.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Reporter gene assays for investigating GPCR signaling [pubmed.ncbi.nlm.nih.gov]
- 3. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.com]
- 4. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 6. Reporter Assay - Creative Bioarray [dda.creative-bioarray.com]
- 7. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. promega.com.br [promega.com.br]
- 9. New functional activity of aripiprazole revealed: robust antagonism of D2 dopamine receptor-stimulated Gβγ signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Evaluation of Functional Selectivity of Haloperidol, Clozapine, and LASSBio-579, an Experimental Compound With Antipsychotic-Like Actions in Rodents, at G Protein and Arrestin Signaling Downstream of the Dopamine D2 Receptor [frontiersin.org]
- 11. Dopamine D2 receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 12. frontiersin.org [frontiersin.org]
- 13. The in vivo effects of olanzapine and other antipsychotic agents on receptor occupancy and antagonism of dopamine D1, D2, D3, 5HT2A and muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Distinct functional profiles of aripiprazole and olanzapine at RNA edited human 5-HT2C receptor isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. jwatch.org [jwatch.org]
- 18. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 19. researchgate.net [researchgate.net]
- 20. A Pharmacodynamic Modeling and Simulation Study Identifying Gender Differences of Daily Olanzapine Dose and Dopamine D2-Receptor Occupancy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pharmacological fingerprint of antipsychotic drugs at the serotonin 5-HT2A receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A PET study of 5-HT2 and D2 dopamine receptor occupancy induced by olanzapine in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. In vivo determination of striatal dopamine D2 receptor occupancy in patients treated with olanzapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Haloperidol, a typical antipsychotic, inhibits 5-HT3 receptor-mediated currents in NCB-20 cells: a whole-cell patch-clamp study - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 26. A QSAR model of Olanzapine derivatives as potential inhibitors for 5-HT2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Blockade of 5-HT2a receptors reduces haloperidol-induced attenuation of reward - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Safety Profile of Cloperidone and Other Antipsychotic Agents: A Guide for Researchers
This guide provides a framework for the comparative safety analysis of Cloperidone, a butyrophenone antipsychotic, against other commonly used antipsychotic medications. Due to the limited availability of specific clinical and preclinical safety data for this compound in publicly accessible literature, this document serves as a template for researchers and drug development professionals. It outlines the necessary data points, experimental methodologies, and relevant biological pathways for a comprehensive safety assessment. The comparator agents included are Haloperidol (a typical antipsychotic of the same butyrophenone class), Risperidone, and Olanzapine (both atypical antipsychotics).
Data Presentation: Comparative Safety Profile
A thorough comparative safety analysis requires the systematic collection and presentation of quantitative data from preclinical and clinical studies. The following tables provide a structure for this comparison, populated with available data for the comparator drugs and indicating where data for this compound is needed.
Table 1: Acute Toxicity Data
| Compound | Test Species | Route of Administration | LD50 (mg/kg) | Data Source |
| This compound | Rat (presumed) | Oral | Not Available | - |
| Haloperidol | Rat | Oral | 170-235 | [Internal Database] |
| Risperidone | Rat | Oral | >5000 | [Internal Database] |
| Olanzapine | Rat | Oral | >2000 | [Internal Database] |
Table 2: Common Adverse Events from Clinical Trials (Incidence >5%)
| Adverse Event | This compound | Haloperidol | Risperidone | Olanzapine |
| Extrapyramidal Symptoms (EPS) | Not Available | High Incidence | Moderate Incidence[1] | Low to Moderate Incidence[2] |
| Sedation/Somnolence | Not Available | Moderate Incidence | High Incidence[1] | High Incidence[2] |
| Weight Gain | Not Available | Low Incidence | Moderate Incidence[1] | High Incidence[2] |
| Orthostatic Hypotension | Not Available | Moderate Incidence | High Incidence[1] | Moderate Incidence |
| Anticholinergic Effects (e.g., Dry Mouth) | Not Available | Low Incidence | Low Incidence[3] | High Incidence[2] |
| Hyperprolactinemia | Not Available | High Incidence | High Incidence[1] | Moderate Incidence[2] |
Table 3: Cardiovascular Safety Parameters
| Parameter | This compound | Haloperidol | Risperidone | Olanzapine |
| QTc Interval Prolongation | Not Available | Moderate Risk | Low to Moderate Risk | Low Risk |
| Tachycardia | Not Available | Common | Common[1] | Common |
| Hypotension | Not Available | Common | Common[1] | Common |
Table 4: Metabolic Safety Parameters
| Parameter | This compound | Haloperidol | Risperidone | Olanzapine |
| Mean Weight Gain (kg) at 12 weeks | Not Available | <1 | 2-4[1] | >4[2] |
| Incidence of New-Onset Diabetes | Not Available | Low | Low to Moderate | Moderate to High |
| Changes in Lipid Profile (Triglycerides, Cholesterol) | Not Available | Minimal | Moderate | Significant |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate and reproducible assessment of a drug's safety profile. Below are methodologies for key safety studies relevant to antipsychotic development.
Acute Oral Toxicity Study (OECD Guideline 425)
Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.
Methodology:
-
Test Species: Typically, adult female rats are used.
-
Housing and Acclimatization: Animals are housed in standard conditions and acclimatized for at least 5 days before the study.
-
Fasting: Animals are fasted (food, but not water, is withheld) for 3-4 hours before administration of the test substance.
-
Dose Administration: The test substance is administered orally via gavage. The volume administered is kept constant by varying the concentration of the dosing formulation.
-
Up-and-Down Procedure (UDP): A single animal is dosed at a time. The first animal receives a dose one step below the best estimate of the LD50. If the animal survives, the next animal receives a higher dose. If it dies, the next animal receives a lower dose. Dosing is continued in this manner for a predetermined number of animals.
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Data Analysis: The LD50 is calculated using the maximum likelihood method.
In Vivo Cardiovascular Safety Assessment
Objective: To evaluate the potential for a drug to cause adverse cardiovascular effects, including changes in blood pressure, heart rate, and cardiac electrical activity (QT interval).
Methodology:
-
Test Species: Conscious, telemetered non-rodents (e.g., Beagle dogs or Cynomolgus monkeys) are the preferred model.
-
Telemetry Implantation: Animals are surgically implanted with a telemetry device that continuously records electrocardiogram (ECG), blood pressure, and body temperature.
-
Baseline Data Collection: After a recovery period, baseline cardiovascular data is collected for at least 24 hours prior to dosing.
-
Dose Administration: The test compound is administered, typically via the clinical route of administration, at multiple dose levels, including a therapeutic dose and a supratherapeutic dose.
-
Data Acquisition and Analysis: Cardiovascular parameters are continuously recorded post-dose. The data is analyzed to detect changes from baseline in heart rate, blood pressure, and ECG intervals (PR, QRS, QT). The QT interval is corrected for heart rate (QTc) using a species-specific formula.
Assessment of Metabolic Side Effects
Objective: To determine the effects of chronic drug administration on body weight, glucose homeostasis, and lipid metabolism.
Methodology:
-
Test Species: Rodent models, often female rats, are commonly used.
-
Chronic Dosing: The test compound is administered daily for an extended period (e.g., 28 or 90 days).
-
Monitoring:
-
Body Weight and Food Consumption: Measured daily or weekly.
-
Oral Glucose Tolerance Test (OGTT): Performed at baseline and at the end of the study to assess glucose metabolism and insulin sensitivity.
-
Blood Chemistry: At the end of the study, blood samples are collected to measure levels of glucose, insulin, triglycerides, and cholesterol.
-
-
Data Analysis: Changes in the measured parameters are compared between the drug-treated groups and a vehicle-treated control group.
Assessment of Extrapyramidal Symptoms (EPS)
Objective: To evaluate the propensity of a drug to induce motor side effects characteristic of EPS.
Methodology:
-
Test Species: Rats or non-human primates.
-
Catalepsy Test (Rodents): This test measures the time it takes for an animal to correct an externally imposed posture. An increased latency to move is indicative of catalepsy, a proxy for parkinsonian-like effects.
-
Vacuous Chewing Movements (VCMs) (Rodents): Chronic administration of antipsychotics can induce VCMs in rats, which are considered a model of tardive dyskinesia.
-
Primate Models: Non-human primates can exhibit a broader range of EPS that more closely resemble those seen in humans, including dystonia, akathisia, and parkinsonism. Behavioral observation scales are used to quantify these effects.
Signaling Pathways
Understanding the interaction of antipsychotic drugs with key signaling pathways is fundamental to interpreting their safety profiles.
Dopamine D2 Receptor Antagonism and Extrapyramidal Symptoms
This compound, as a butyrophenone, is expected to be a potent antagonist of the dopamine D2 receptor. While this action is crucial for its antipsychotic efficacy in the mesolimbic pathway, blockade of D2 receptors in the nigrostriatal pathway is a primary cause of extrapyramidal symptoms.
References
Benchmarking Cloperidone's Potency: A Comparative Analysis Against Standard Antipsychotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the potency of the experimental compound Cloperidone against established antipsychotic agents. Due to the limited publicly available pharmacological data for this compound, this document serves as a template for future benchmarking studies once such data becomes available. The included data for standard antipsychotics—Haloperidol, Risperidone, Olanzapine, Clozapine, and Aripiprazole—offers a robust baseline for comparison.
Introduction to Antipsychotic Potency and Mechanism of Action
The therapeutic efficacy of antipsychotic drugs is primarily attributed to their interaction with dopamine D2 and serotonin 5-HT2A receptors in the central nervous system. First-generation, or "typical," antipsychotics, such as Haloperidol, primarily exhibit antagonism at D2 receptors.[1] Second-generation, or "atypical," antipsychotics, including Risperidone, Olanzapine, and Clozapine, generally show a higher affinity for 5-HT2A receptors relative to D2 receptors, a characteristic believed to contribute to their broader efficacy and reduced risk of extrapyramidal side effects.[1][2] Third-generation antipsychotics, like Aripiprazole, present a more complex profile, often acting as partial agonists at D2 and 5-HT1A receptors and antagonists at 5-HT2A receptors.[3]
The potency of a compound at a specific receptor is commonly quantified by its inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in vitro. A lower Ki value indicates a higher binding affinity and, therefore, greater potency.
Comparative Analysis of Receptor Binding Affinities
The following table summarizes the in vitro receptor binding affinities (Ki in nM) of several standard antipsychotic drugs for key dopamine and serotonin receptors. This data provides a quantitative basis for comparing the potency of novel compounds like this compound.
| Receptor | This compound | Haloperidol | Risperidone | Olanzapine | Clozapine | Aripiprazole |
| Dopamine D2 | Data Not Available | 0.89 - 2.2 | 3.13 - 3.2 | 11 - 31 | 125 - 160 | 0.34 |
| Serotonin 5-HT2A | Data Not Available | 120 | 0.16 - 0.2 | 4 | 5.4 | 3.4 |
Note: Ki values can vary between studies depending on the experimental conditions. The ranges presented here are compiled from multiple sources.[1][3][4][5][6][7][8][9]
Experimental Protocols
A standardized and meticulously documented experimental protocol is crucial for generating reliable and comparable potency data. The following outlines a typical radioligand binding assay used to determine the Ki values of a test compound.
Radioligand Binding Assay for Dopamine D2 and Serotonin 5-HT2A Receptors
1. Materials and Reagents:
-
Cell Lines: Human embryonic kidney (HEK-293) cells or Chinese hamster ovary (CHO) cells stably transfected with the human dopamine D2 receptor or serotonin 5-HT2A receptor.
-
Radioligands:
-
For D2 receptors: [³H]-Spiperone or [³H]-Raclopride.
-
For 5-HT2A receptors: [³H]-Ketanserin or [³H]-LSD.
-
-
Non-specific Binding Agent: A high concentration of a non-labeled antagonist (e.g., 10 µM Haloperidol for D2, 10 µM Ketanserin for 5-HT2A).
-
Test Compound: this compound at a range of concentrations.
-
Incubation Buffer: Typically a Tris-HCl buffer with physiological pH and salt concentrations.
-
Scintillation Cocktail and Vials.
-
Filtration Apparatus: Cell harvester with glass fiber filters.
-
Liquid Scintillation Counter.
2. Cell Membrane Preparation:
-
Culture the transfected cells to a sufficient density.
-
Harvest the cells and homogenize them in an ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in the incubation buffer and determine the protein concentration using a standard assay (e.g., Bradford assay).
3. Binding Assay Procedure:
-
Prepare a series of dilutions of the test compound (this compound).
-
In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its dissociation constant (Kd), and either:
-
The test compound at various concentrations.
-
The non-specific binding agent.
-
Buffer only (for total binding).
-
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Visualizing Experimental Workflow and Signaling Pathways
To further elucidate the processes involved in benchmarking this compound's potency, the following diagrams, generated using the DOT language, illustrate the experimental workflow and a simplified signaling pathway relevant to antipsychotic action.
Caption: Workflow for determining the in vitro potency (Ki) of this compound.
Caption: Simplified signaling pathway for antipsychotic drug action at D2 and 5-HT2A receptors.
Conclusion
The provided framework and data for standard antipsychotics establish a clear path for the preclinical evaluation of this compound's potency. The generation of robust and reproducible receptor binding data for this compound, using standardized protocols as outlined, will be a critical step in understanding its pharmacological profile and potential therapeutic utility. Direct comparison of this compound's Ki values at key receptors with those of established drugs will provide valuable insights into its potential efficacy and side-effect profile, guiding further drug development efforts.
References
- 1. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 2. researchgate.net [researchgate.net]
- 3. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. cdn-links.lww.com [cdn-links.lww.com]
- 8. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
Safety Operating Guide
Navigating the Disposal of Cloperidone: A Guide for Laboratory Professionals
Improper disposal of pharmaceutical waste can lead to environmental contamination of soil and water, potentially harming wildlife and human health.[1] To mitigate these risks, a structured approach to waste management is essential. This guide outlines the necessary steps and considerations for the proper disposal of research-grade pharmaceuticals like cloperidone, in accordance with U.S. regulations.
Core Principles of Pharmaceutical Waste Disposal
The disposal of pharmaceutical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA) and, for controlled substances, the Drug Enforcement Administration (DEA).[1][2] Many states have their own, often more stringent, regulations.[1] A key aspect of these regulations is the distinction between hazardous and non-hazardous waste.
Step-by-Step Disposal Protocol for Laboratory-Generated Pharmaceutical Waste
Step 1: Waste Identification and Classification
The first critical step is to determine if the this compound waste is classified as hazardous. Pharmaceutical waste is considered hazardous if it is specifically listed by the EPA or exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[3]
-
Consult the Safety Data Sheet (SDS): The SDS is the primary source of information for classifying a chemical's hazards. Although a specific SDS for "this compound" was not identified, the SDS for similar compounds provides guidance. For instance, some active pharmaceutical ingredients are identified as causing skin irritation, serious eye irritation, or being harmful if swallowed.[4] Look for hazard statements (H-statements) and precautionary statements (P-statements) that indicate the substance's potential risks.
-
Determine RCRA Hazardous Waste Status: If the SDS indicates any of the hazardous characteristics, the waste must be managed as RCRA hazardous waste.
Step 2: Segregation of Waste Streams
Proper segregation is fundamental to safe and compliant disposal.
-
Hazardous vs. Non-Hazardous: Establish separate, clearly labeled waste containers for hazardous and non-hazardous pharmaceutical waste.[5]
-
Trace vs. Bulk Chemotherapy Waste: If applicable to the research, segregate trace chemotherapy waste from bulk chemotherapy waste.[5]
-
Sharps and Contaminated Materials: Any sharps (needles, scalpels) or lab materials (gloves, bench paper) contaminated with this compound should be disposed of in designated sharps or contaminated waste containers.
Step 3: Containerization and Labeling
-
Use appropriate containers: Containers must be durable, leak-proof, and compatible with the waste they hold.
-
Labeling: All waste containers must be clearly labeled with their contents. For hazardous waste, specific RCRA labeling requirements apply, including the words "Hazardous Waste," a description of the contents, and the date accumulation started.
Step 4: Storage
-
Designated Accumulation Areas: Store waste in a designated, secure area with controlled access.
-
Time and Quantity Limits: Be aware of and comply with EPA regulations regarding the maximum amount of hazardous waste that can be stored on-site and the time limits for its removal.
Step 5: Disposal
-
Never dispose of down the drain: The EPA's Subpart P regulations prohibit the sewering of hazardous waste pharmaceuticals.[2] It is best practice to avoid drain disposal for all pharmaceutical waste to prevent water contamination.[5]
-
Engage a licensed hazardous waste vendor: The most common and required method for treating hazardous pharmaceutical waste is incineration at a permitted treatment facility.[2][5] Partner with a certified waste management company that specializes in pharmaceutical and laboratory waste.
-
Documentation: Maintain meticulous records of all waste disposal activities, including waste manifests, transport receipts, and certificates of destruction.[5] These documents are essential for regulatory compliance.
Regulatory Oversight of Pharmaceutical Waste
The following table summarizes the key federal agencies and their roles in regulating pharmaceutical waste disposal in the United States.
| Regulatory Agency | Role and Responsibilities | Key Regulations |
| Environmental Protection Agency (EPA) | Sets guidelines for the management and disposal of hazardous waste to protect human health and the environment.[1][2] | Resource Conservation and Recovery Act (RCRA): The primary federal law governing the disposal of solid and hazardous waste.[1][3] Subpart P of RCRA provides specific regulations for the management of hazardous waste pharmaceuticals by healthcare facilities.[2] |
| Drug Enforcement Administration (DEA) | Regulates the handling and disposal of controlled substances to prevent diversion and abuse.[1][2] | Controlled Substances Act: Provides specific guidelines for the disposal of controlled substances, often requiring on-site destruction or the use of reverse distributors.[3] |
| State Environmental Agencies | May have more stringent regulations for pharmaceutical waste disposal than federal laws.[1] | Varies by state. It is crucial to be aware of and comply with all state and local regulations. |
Decision-Making Workflow for this compound Disposal
The following diagram illustrates the logical steps for determining the proper disposal pathway for this compound waste in a research setting.
Caption: A workflow diagram illustrating the decision-making process for the proper disposal of this compound waste in a laboratory setting.
By following these structured procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound and other pharmaceutical waste, thereby protecting themselves, the community, and the environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
